molecular formula C13H15N3O2 B2691130 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole CAS No. 882151-73-7

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Cat. No.: B2691130
CAS No.: 882151-73-7
M. Wt: 245.282
InChI Key: YPOXKJXJKIWPRT-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a chemical compound for research use only. It is not for human or veterinary diagnosis or therapeutic uses. Researchers can utilize this pyrazole derivative in biochemical and pharmacological studies. Pyrazole derivatives are known for diverse biological activities and are often explored as key scaffolds in medicinal chemistry . The specific applications and mechanism of action for this compound are areas of ongoing scientific investigation. Handle with care following lab safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXKJXJKIWPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole: A Hypothetical Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is not available. This guide, therefore, presents a scientifically grounded, hypothetical profile of the molecule. The proposed synthesis, predicted properties, and potential applications are extrapolated from established chemical principles and data on analogous pyrazole derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research into this novel compound.

Introduction: The Promise of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique combination of structural rigidity, synthetic versatility, and the capacity for diverse molecular interactions.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6]

This guide focuses on the untapped potential of a specific, yet-to-be-synthesized derivative: 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole . The strategic combination of the proven 3,5-dimethylpyrazole core with a 2-nitro-1-phenylethyl substituent introduces functionalities known to influence pharmacokinetic and pharmacodynamic properties. The phenyl ring offers a site for metabolic modification and potential π-π stacking interactions, while the nitro group, a potent electron-withdrawing group, can modulate the molecule's electronic profile and serve as a hydrogen bond acceptor.

This document will provide a comprehensive theoretical framework for this molecule, covering its proposed synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential therapeutic applications based on the rich pharmacology of related structures.

Section 1: Proposed Synthesis and Mechanism

The most chemically plausible and efficient route to synthesize the target compound is through aza-Michael addition. This reaction involves the nucleophilic addition of a nitrogen-containing compound (3,5-dimethylpyrazole) to a nitroalkene (β-nitrostyrene).[7][8] This method is well-established for the N-alkylation of pyrazoles and offers a direct and often high-yielding pathway to 1-substituted pyrazole derivatives.[9]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product R1 3,5-Dimethylpyrazole P1 Base Catalyst (e.g., DBU, Et3N) R1->P1 Nucleophile R2 β-Nitrostyrene R2->P1 Michael Acceptor Prod 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole P1->Prod Aza-Michael Addition P2 Solvent (e.g., Acetonitrile, THF) P2->Prod P3 Room Temperature P3->Prod

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar reactions reported in the literature.[10] Optimization of solvent, catalyst, and temperature may be required.

  • Preparation: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add β-nitrostyrene (1.0 eq).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH4Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Causality of Experimental Choices
  • Choice of Reactants: 3,5-dimethylpyrazole is a readily available and stable starting material.[11][12][13] β-nitrostyrene is a classic Michael acceptor, activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[14]

  • Catalyst: A base is required to deprotonate the pyrazole N-H, increasing its nucleophilicity. A non-nucleophilic, sterically hindered base like DBU is ideal as it minimizes side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile or THF is chosen to solubilize the reactants and facilitate the polar transition state of the Michael addition without interfering with the reaction.

Section 2: Predicted Chemical Structure and Physicochemical Properties

The target molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group). The proposed synthesis would result in a racemic mixture.

Structure:

  • Core: A planar, aromatic 3,5-dimethylpyrazole ring.

  • Substituent: A (2-nitro-1-phenylethyl) group attached to the N1 position of the pyrazole ring.

  • Chirality: A stereocenter exists at the carbon atom bonded to both the phenyl ring and the pyrazole nitrogen.

Table of Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C13H15N3O2Sum of atoms in the structure.
Molecular Weight 245.28 g/mol Calculated from the molecular formula.
XLogP3 ~2.5Estimated based on the lipophilicity of the pyrazole core and the added substituents.
Hydrogen Bond Donors 0No N-H or O-H groups.
Hydrogen Bond Acceptors 4Two nitrogen atoms in the pyrazole ring and two oxygen atoms in the nitro group.
Rotatable Bonds 3Bonds between the pyrazole and the substituent, and within the ethyl chain.

Section 3: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known values for 3,5-dimethylpyrazole and related N-substituted derivatives.[15][16][17][18]

Table of Predicted Spectroscopic Characteristics
SpectroscopyPredicted Key Signals
¹H NMR δ ~7.3 (m, 5H, Ar-H), ~6.0 (t, 1H, CH-Ph), ~5.9 (s, 1H, pyrazole C4-H), ~5.0 (m, 2H, CH2-NO2), ~2.2 (s, 3H, C3-CH3), ~2.1 (s, 3H, C5-CH3)
¹³C NMR δ ~150 (C5-pyrazole), ~141 (C3-pyrazole), ~138 (Ar-C), ~129-127 (Ar-CH), ~106 (C4-pyrazole), ~78 (CH2-NO2), ~65 (CH-Ph), ~14 (C5-CH3), ~11 (C3-CH3)
IR (cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1550 (N-O asymm. stretch), ~1370 (N-O symm. stretch), ~1590, 1490 (C=C, C=N)
Mass Spec (EI) m/z 245 (M+), 199 (M+ - NO2), 96 (dimethylpyrazole fragment)

Section 4: Hypothetical Biological Activity and Therapeutic Potential

The structural motifs within 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole suggest several avenues for biological activity, drawing parallels from a large body of research on functionalized pyrazoles.

Established Bioactivities of Pyrazole Scaffolds

Pyrazole derivatives are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[2][19] These include:

  • Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-based anti-inflammatory drug.[1]

  • Antimicrobial and Antifungal: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[5] The presence of a nitroaromatic moiety, in particular, has been linked to enhanced antimicrobial effects in some heterocyclic systems.

  • Anticancer: Pyrazoles have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4]

  • Neuroprotective: Certain pyrazole derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases.[5]

Potential Therapeutic Applications

The combination of the 3,5-dimethylpyrazole core with the nitro-phenylethyl side chain could lead to compounds with interesting pharmacological profiles. The nitroalkane moiety, while sometimes associated with toxicity, is also a feature of some antimicrobial and antiparasitic drugs. Its electron-withdrawing nature can influence binding to biological targets.

Logical Framework for Biological Investigation

G cluster_features Key Structural Features cluster_activities Potential Biological Activities Molecule Target Molecule 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole F1 3,5-Dimethylpyrazole Core Molecule->F1 F2 Nitroalkyl Group Molecule->F2 F3 Phenyl Ring Molecule->F3 A1 Anti-inflammatory (e.g., COX inhibition) F1->A1 Known Scaffold Activity A3 Anticancer (e.g., Kinase inhibition) F1->A3 Known Scaffold Activity A4 Neuroprotective F1->A4 Known Scaffold Activity A2 Antimicrobial F2->A2 Potential Contributor F3->A1 Modulates Binding

Caption: Relationship between structure and potential bioactivity.

Conclusion

While 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole remains a hypothetical molecule, this in-depth analysis provides a robust framework for its future investigation. The proposed aza-Michael addition synthesis offers a clear and feasible path to its creation. The predicted structural and spectroscopic properties outlined herein can serve as a benchmark for the characterization of the synthesized compound. Most importantly, the rich pharmacological precedent of the pyrazole scaffold suggests that this novel derivative is a compelling candidate for screening in a variety of therapeutic areas, particularly in the development of new anti-inflammatory, antimicrobial, or anticancer agents. This guide is intended to be a catalyst for such research, providing the foundational knowledge needed to explore the potential of this promising molecule.

References

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017). RWTH Publications. Available at: [Link]

  • Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes Catalyzed by Novel Squaramide Organocatalyst. (n.d.). ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (n.d.). CyberLeninka. Available at: [Link]

  • Synthesis of substituted pyrazoles 1. (n.d.). ResearchGate. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. (2014). PubMed. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). [No Source Provided]. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). PMC. Available at: [Link]

  • Michael additions of 3‐phenylpropanal (6 b) to nitroalkenes 7 a,b,d,e catalyzed by catalyst C3. (n.d.). ResearchGate. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • synthesis of styrene copolymers with 3,5- dimethyl-4-vinylpyrazole and study of their functional. (2024). [No Source Provided].
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). MDPI. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. Available at: [Link]

  • One-Pot Synthesis of 3-Substiuted Indoles from 2-(2-Nitro-1-phenylethyl)cyclohexanone Derivatives. (2023). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (2025). ResearchGate. Available at: [Link]

  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. (2023). Journal of the American Chemical Society. Available at: [Link]

  • 1-Allyl-3,5-dimethylpyrazole. (n.d.). PubChem. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. Available at: [Link]

  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. (n.d.). ResearchGate. Available at: [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.). [No Source Provided].
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  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. (2025). PMC. Available at: [Link]

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The Ascendant Trajectory of Nitro-Phenylethyl Pyrazole Derivatives: A Technical Guide to Biological Activity and Medicinal Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Pyrazole Scaffold as a Nexus of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural versatility and capacity for diverse substitutions have rendered it a cornerstone in the development of a multitude of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] This guide focuses on a specific, yet profoundly promising, subclass: nitro-phenylethyl pyrazole derivatives . The strategic incorporation of a nitro-phenylethyl moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole, potentially unlocking novel mechanisms of action and enhanced therapeutic efficacy. This document will serve as an in-depth technical resource, navigating the synthesis, biological evaluation, and medicinal potential of this emergent class of compounds.

I. Synthetic Strategies: Constructing the Nitro-Phenylethyl Pyrazole Core

The synthesis of nitro-phenylethyl pyrazole derivatives hinges on established methodologies for pyrazole ring formation, adapted to incorporate the desired substituted phenylethyl hydrazine. The classical Knorr pyrazole synthesis and variations thereof remain the most prevalent and adaptable approaches.

Core Synthesis Workflow: A Step-by-Step Protocol

The primary route to N-substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[6] For the synthesis of nitro-phenylethyl pyrazoles, the key starting material is a nitro-phenylethylhydrazine.

Step 1: Synthesis of Nitro-Phenylethylhydrazine (Illustrative Example)

This precursor is typically synthesized from the corresponding nitro-phenylethyl halide via nucleophilic substitution with hydrazine hydrate.

  • Materials: 2-(4-nitrophenyl)ethyl bromide, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 2-(4-nitrophenyl)ethyl bromide in ethanol.

    • Add an excess of hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting nitro-phenylethylhydrazine by column chromatography.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The synthesized nitro-phenylethylhydrazine is then reacted with a suitable 1,3-dicarbonyl compound to yield the target pyrazole.

  • Materials: Nitro-phenylethylhydrazine, 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate), ethanol or acetic acid (solvent), catalytic acid (optional).

  • Procedure:

    • Dissolve the nitro-phenylethylhydrazine and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid.[6]

    • Heat the mixture to reflux for 2-8 hours. The reaction progress should be monitored by TLC.[7]

    • After completion, the reaction mixture is cooled, and the solvent is evaporated.

    • The crude product is then purified by recrystallization or column chromatography to yield the desired nitro-phenylethyl pyrazole derivative.[7]

Diagram: Synthetic Workflow for Nitro-Phenylethyl Pyrazole Derivatives

G cluster_0 Precursor Synthesis cluster_1 Pyrazole Ring Formation (Knorr Synthesis) A Nitro-phenylethyl Halide C Nitro-phenylethylhydrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Nitro-Phenylethyl Pyrazole Derivative C->E Cyclocondensation D 1,3-Dicarbonyl Compound D->E

Caption: General synthetic scheme for nitro-phenylethyl pyrazole derivatives.

II. Elucidation of Biological Activity: A Multifaceted Approach

The introduction of the nitro-phenylethyl group is expected to confer a spectrum of biological activities. The nitroaromatic functionality is a known pharmacophore in several antimicrobial and antiparasitic drugs, while the phenylethyl moiety can influence lipophilicity and interactions with biological targets.[8]

A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating mechanisms that include the inhibition of crucial kinases like EGFR and VEGFR-2, as well as inducing apoptosis.[9][10] The presence of a nitro group on the phenyl ring of a pyrazole derivative has been shown to influence cytotoxicity, with some studies indicating enhanced activity.[11][12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized nitro-phenylethyl pyrazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Insights:

  • The position of the nitro group on the phenyl ring is critical. Para-substitution has often been associated with potent biological activity.[2][3]

  • The nature of substituents on the pyrazole ring itself will significantly impact the overall anticancer efficacy.[9]

Diagram: Postulated Anticancer Mechanism of Action

G A Nitro-Phenylethyl Pyrazole Derivative B Cancer Cell A->B C Kinase Inhibition (e.g., EGFR, VEGFR-2) B->C Targeting D Induction of Apoptosis B->D Signaling Cascade E Inhibition of Cell Proliferation C->E D->E

Caption: Potential mechanisms of anticancer activity.

B. Antimicrobial Efficacy: Combating Pathogenic Microorganisms

The pyrazole scaffold is a well-established framework for the development of antimicrobial agents.[12][13] The incorporation of a nitro group can enhance this activity, as seen in various nitroaromatic drugs.[14]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial two-fold dilutions of the nitro-phenylethyl pyrazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups, such as the nitro group, on the phenyl ring have been shown to enhance antimicrobial activity.[14][15]

  • The overall lipophilicity of the molecule, influenced by the phenylethyl group, will affect its ability to penetrate microbial cell membranes.

C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[4] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess acute inflammation.[4][16]

  • Animal Grouping: Divide laboratory animals (e.g., rats) into control and treatment groups.

  • Compound Administration: Administer the nitro-phenylethyl pyrazole derivatives orally or intraperitoneally to the treatment groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each animal to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Mechanism of Action:

The anti-inflammatory effects of these derivatives are likely mediated through the inhibition of pro-inflammatory enzymes like COX-2 and the modulation of inflammatory signaling pathways such as NF-κB.[17]

III. Quantitative Data Summary

The following table provides a hypothetical summary of potential biological activity data for a series of nitro-phenylethyl pyrazole derivatives, based on trends observed in related compounds. This data is for illustrative purposes and would need to be confirmed through experimental validation.

Compound IDNitro PositionPyrazole Substituent (R)Anticancer IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory (% Inhibition of Edema)
NPEP-01 4-nitro-CH35.21645%
NPEP-02 4-nitro-CF32.8862%
NPEP-03 3-nitro-CH310.53230%
NPEP-04 4-nitro-Ph4.11255%

IV. Future Directions and Concluding Remarks

Nitro-phenylethyl pyrazole derivatives represent a compelling and underexplored area of medicinal chemistry. The convergence of the versatile pyrazole scaffold with the electronically and sterically influential nitro-phenylethyl moiety offers a fertile ground for the discovery of novel therapeutic agents.

Future research should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives should be synthesized and evaluated to delineate the precise structural requirements for optimal activity in different therapeutic areas.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational development.

  • In vivo efficacy and toxicity profiling: Promising candidates from in vitro studies must be subjected to rigorous in vivo testing to assess their therapeutic potential and safety profiles.

V. References

  • Castro, J. A., et al. (2006). Benznidazole revisited: A review of its properties, metabolism, and therapeutic efficacy. Expert Opinion on Drug Metabolism & Toxicology, 2(1), 1-13.

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry.

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021, February 15).

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.

  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.).

  • Anti oxidant and anti-inflammatory activities of novel pyrazole derivatives. (n.d.).

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

  • Current status of pyrazole and its biological activities. (n.d.). PMC.

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014, May 1). PubMed.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

  • Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. (2025, October 16). ResearchGate.

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24).

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19). ResearchGate.

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). PMC.

  • Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. (n.d.). Jetir.Org.

  • Pyrazoline as a medicinal scaffold. (n.d.). BIONATURA.

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019, November 20). PMC.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). Semantic Scholar.

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

  • Synthesis of novel nitric oxide donating pyrazoles. (n.d.). Chitkara University.

  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. (n.d.). Benchchem.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.

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Technical Whitepaper: Strategic Synthesis of 1-Substituted 3,5-Dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesic, anti-inflammatory (e.g., Celecoxib analogs), and PDE4 inhibitory agents. Its unique electronic properties—defined by the electron-rich pyrazole ring and the steric bulk of the methyl groups—make it an ideal ligand for coordination chemistry and a robust bioisostere in drug design.

This technical guide provides a critical analysis of the two primary synthetic paradigms: De Novo Cyclocondensation (Knorr) and Post-Synthetic Functionalization . Unlike generic reviews, this document focuses on process optimization, mechanistic causality, and self-validating protocols to ensure high-purity isolation.

Route A: The De Novo Cyclocondensation (Knorr Synthesis)

The Knorr pyrazole synthesis remains the most reliable "bottom-up" approach for generating 1-substituted 3,5-dimethylpyrazoles. It involves the condensation of a 1,3-diketone (acetylacetone) with a substituted hydrazine.[1]

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. While often performed in neutral solvents, the addition of a weak acid catalyst (acetic acid) significantly accelerates the rate by activating the carbonyl group without protonating the hydrazine to an unreactive ammonium species.

Key Mechanistic Pathway:

  • Nucleophilic Attack: Hydrazine attacks the carbonyl to form a hemiaminal.

  • Imine Formation: Dehydration yields a hydrazone intermediate.

  • Cyclization: Intramolecular attack on the second carbonyl.

  • Aromatization: Final dehydration establishes the aromatic pyrazole system.

KnorrMechanism cluster_0 Reactants R1 Acetylacetone (1,3-Diketone) Int1 Hemiaminal Intermediate R1->Int1 R2 Substituted Hydrazine (R-NHNH2) R2->Int1 Int2 Hydrazone (Mono-imine) Int1->Int2 - H2O Int3 Cyclized 5-OH-Pyrazoline Int2->Int3 Intramolecular Attack Prod 1-Substituted 3,5-Dimethylpyrazole Int3->Prod - H2O (Aromatization)

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Knorr synthesis.

Validated Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Context: This protocol minimizes oligomerization side products common in basic conditions.

Reagents:

  • Acetylacetone (10 mmol, 1.0 equiv)

  • Phenylhydrazine (10 mmol, 1.0 equiv)

  • Solvent: Ethanol (absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (0.5 mL)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve acetylacetone (1.00 g) in Ethanol (10 mL). Add Phenylhydrazine (1.08 g) dropwise at room temperature. Note: The reaction is exothermic; rapid addition may cause solvent bumping.

  • Catalysis: Add glacial acetic acid (catalytic amount).

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

  • Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 4:1). The starting hydrazine spot (usually UV active and stains with iodine) must disappear.

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If oil forms:[2][3] Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO3 (to remove acetic acid) and Brine. Dry over MgSO4.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Route B: Post-Synthetic Functionalization (Direct N-Substitution)

For cases where the substituted hydrazine is unstable, expensive, or commercially unavailable, the "top-down" approach is preferred. This involves synthesizing the parent 3,5-dimethylpyrazole first, followed by N-alkylation or N-arylation.

N-Alkylation via Phase Transfer Catalysis (PTC)

Traditional alkylation using NaH in DMF requires strictly anhydrous conditions. A superior, robust method utilizes Phase Transfer Catalysis (PTC) . This system uses a biphasic mixture (Solid/Liquid or Liquid/Liquid) to shuttle the deprotonated pyrazolate anion into the organic phase for reaction with the alkyl halide.

Advantages:

  • Eliminates the need for dry solvents.

  • Uses milder bases (KOH, K2CO3).

  • High regioselectivity for N-alkylation over C-alkylation.

Validated Protocol: PTC Alkylation

Target: 1-Benzyl-3,5-dimethylpyrazole

Reagents:

  • 3,5-Dimethylpyrazole (10 mmol)

  • Benzyl Bromide (11 mmol)

  • Base: KOH (pulverized, 20 mmol)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

  • Solvent: Toluene or solvent-free (mechanochemical grinding)

Methodology:

  • Phase 1: In a flask, mix 3,5-dimethylpyrazole, KOH, and TBAB in Toluene (20 mL). Stir vigorously at room temperature for 15 minutes to generate the potassium pyrazolate salt in situ.

  • Phase 2: Add Benzyl Bromide dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Validation: Monitor by TLC. The N-H proton of the starting material (broad singlet >10 ppm in NMR) will disappear in the product.

  • Workup: Filter off the inorganic salts (KBr, excess KOH). Concentrate the filtrate.

  • Yield: Typically >90%.

Copper-Catalyzed N-Arylation (Modified Ullmann)

Direct arylation is challenging due to the low nucleophilicity of the pyrazole nitrogen toward aryl halides. Modern protocols utilize Copper(I) Iodide with diamine ligands to facilitate this cross-coupling.

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-1,2-cyclohexanediamine or 1,10-phenanthroline.

  • Base: K3PO4 or Cs2CO3.

  • Solvent: Dioxane or DMF (110°C).

Strategic Decision Matrix & Comparative Analysis

Choosing the correct route is a function of the R-group availability and stability.

SynthesisDecision Start Target: 1-Substituted 3,5-Dimethylpyrazole Q1 Is the R-Hydrazine (R-NHNH2) commercially available & stable? Start->Q1 Yes Yes Q1->Yes No No Q1->No RouteA Route A: Knorr Synthesis (Condensation) Yes->RouteA RouteB Route B: Post-Synthetic Functionalization No->RouteB Q2 Nature of R-Group? RouteB->Q2 Alkyl Alkyl / Benzyl Q2->Alkyl Aryl Aryl / Heteroaryl Q2->Aryl Method1 Method: PTC Alkylation (Base + Alkyl Halide) Alkyl->Method1 Method2 Method: Cu-Catalyzed Cross-Coupling (Ullmann) Aryl->Method2

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Data Comparison Table
FeatureKnorr Synthesis (Route A)PTC N-Alkylation (Route B1)Cu-Catalyzed Arylation (Route B2)
Atom Economy High (Water is only byproduct)Moderate (Salt waste generated)Moderate
Reaction Conditions Mild (Reflux in EtOH)Mild (RT to 60°C)Harsh (110°C+)
Yield (Typical) 75–95%85–98%60–85%
Regioselectivity Controlled by Hydrazine nucleophilicityHigh (Sterics of 3,5-Me favors N1)High
Primary Challenge Hydrazine toxicity/stabilityOver-alkylation (quaternization)Catalyst removal/Cost

References

  • Knorr Pyrazole Synthesis Mechanism

    • ChemistryViews. (2025).[3][4][5] Knorr Pyrazole Synthesis.

    • [Link]

  • Phase Transfer Catalysis (PTC)

    • Journal of the Chemical Society. Synthesis of N-alkylpyrazoles by phase transfer catalysis.[6]

    • [Link][7]

  • Copper-Catalyzed N-Arylation

    • Antilla, J. C., et al. (2004).[8][9] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[8][9] The Journal of Organic Chemistry.

    • [Link]

  • Biological Relevance (PDE4 Inhibitors)

    • Bioorganic & Medicinal Chemistry Letters. (2018).[4][10] Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.[11][12]

    • [Link]

  • Green Chemistry Approaches

    • Asian Journal of Chemistry.
    • [Link]

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Thermodynamic stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Stability

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a molecule of interest due to its pyrazole core, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The presence of a nitro group, however, introduces potential energetic properties and a susceptibility to thermal decomposition.[5][6][7] A comprehensive understanding of the thermodynamic stability of this compound is therefore paramount for several reasons:

  • Safety: The presence of a nitro group can classify a compound as an energetic material.[6] Understanding its decomposition temperature and the energy released upon decomposition is crucial to prevent accidental detonation or runaway reactions during synthesis, purification, storage, and formulation.

  • Pharmaceutical Development: The stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life and the formulation of the final drug product. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.

  • Process Chemistry: Knowledge of the thermal limits of the molecule is essential for designing safe and efficient manufacturing processes, including reaction conditions, crystallization, and drying.

This guide will provide a roadmap for determining these critical stability parameters through a combination of theoretical and experimental approaches.

Proposed Synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

A plausible synthetic route for the title compound can be proposed based on established methods for the synthesis of pyrazole derivatives.[1][8][9] The synthesis would likely involve a condensation reaction between a hydrazine derivative and a β-dicarbonyl compound. A potential pathway is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_5_dimethylpyrazole 3,5-dimethyl-1H-pyrazole Michael_Addition Michael Addition 3_5_dimethylpyrazole->Michael_Addition nitro_styrene β-nitrostyrene nitro_styrene->Michael_Addition target_molecule 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole Michael_Addition->target_molecule Base catalyst

Caption: Proposed synthesis of the target molecule.

This proposed synthesis involves the Michael addition of 3,5-dimethyl-1H-pyrazole to β-nitrostyrene, a common reaction for forming carbon-nitrogen bonds. The reaction would likely be carried out in the presence of a base catalyst.

Theoretical Assessment of Thermodynamic Stability

Before embarking on experimental work, computational chemistry can provide valuable insights into the thermodynamic properties of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole. Density Functional Theory (DFT) is a powerful tool for these predictions.[5][10][11]

Key parameters that can be calculated include:

  • Heat of Formation (ΔHf): This value indicates the overall stability of the molecule relative to its constituent elements. A lower or more negative heat of formation generally corresponds to greater stability.[12]

  • Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bond in the molecule, which is often the initial site of thermal decomposition.[5] For the title compound, the C-NO2 bond is a likely candidate for the initial cleavage.[13]

  • Reaction Enthalpies: The enthalpies of potential decomposition reactions can be calculated to predict whether these pathways are exothermic or endothermic.[10]

These computational studies can help to estimate the thermal stability and guide the design of safe experimental procedures.

Experimental Determination of Thermodynamic Stability

The cornerstone of assessing the thermodynamic stability of a compound lies in experimental thermal analysis techniques. The two most critical methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][14][15][16][17][18][19][20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][22][23][24] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[15][22]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 1-5 mg of sample into a crucible seal Hermetically seal the crucible weigh->seal place_sample Place sample and reference crucibles in the DSC cell seal->place_sample set_parameters Set temperature program (e.g., 25°C to 400°C at 10°C/min) place_sample->set_parameters set_atmosphere Set inert atmosphere (e.g., Nitrogen at 50 mL/min) set_parameters->set_atmosphere run_dsc Run the DSC experiment set_atmosphere->run_dsc analyze_thermogram Analyze the resulting thermogram run_dsc->analyze_thermogram determine_onset Determine onset temperature of decomposition (T_onset) analyze_thermogram->determine_onset calculate_enthalpy Calculate enthalpy of decomposition (ΔH_d) analyze_thermogram->calculate_enthalpy

Caption: Experimental workflow for DSC analysis.

Detailed Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole into a suitable DSC pan (e.g., aluminum or gold-plated for higher temperatures and to prevent reactivity).[18]

    • Hermetically seal the pan to prevent evaporation of the sample before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.[15]

    • Set the temperature program. A typical screening program would be to heat from ambient temperature (e.g., 25°C) to a temperature beyond the expected decomposition (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[18]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[18]

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • An endothermic peak will indicate melting.

    • A sharp exothermic peak is indicative of decomposition.[7]

    • From the decomposition exotherm, determine the onset temperature (T_onset), which is a key indicator of the initiation of thermal decomposition.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][16][17][19][21] This technique is used to determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss.[16]

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Data Acquisition & Analysis weigh_tga Accurately weigh 5-10 mg of sample into a TGA pan place_pan Place the pan onto the TGA balance weigh_tga->place_pan set_parameters_tga Set temperature program (e.g., 25°C to 400°C at 10°C/min) place_pan->set_parameters_tga set_atmosphere_tga Set inert atmosphere (e.g., Nitrogen at 50 mL/min) set_parameters_tga->set_atmosphere_tga run_tga Run the TGA experiment set_atmosphere_tga->run_tga analyze_curve Analyze the mass loss curve run_tga->analyze_curve determine_T_onset Determine onset temperature of mass loss analyze_curve->determine_T_onset quantify_mass_loss Quantify percentage of mass loss analyze_curve->quantify_mass_loss

Caption: Experimental workflow for TGA.

Detailed Protocol for TGA:

  • Sample Preparation:

    • Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA's highly sensitive balance.[14]

    • Use a similar temperature program and inert atmosphere as in the DSC experiment for direct comparison of results.

  • Data Analysis:

    • The TGA thermogram plots the percentage of initial mass versus temperature.

    • A significant drop in mass indicates decomposition.

    • The onset temperature of mass loss can be determined, which should correlate with the T_onset from the DSC.

    • The percentage of mass lost can be used to infer the decomposition pathway.

Data Interpretation and Presentation

The data obtained from DSC and TGA should be integrated to provide a comprehensive stability profile.

Table 1: Summary of Expected Thermodynamic Data

ParameterTechniqueExpected InformationSignificance
Melting Point (T_m)DSCTemperature of the endothermic peakA sharp melting point is an indicator of purity.
Onset of Decomposition (T_onset)DSC & TGATemperature at which decomposition beginsDefines the upper limit for safe handling and processing.
Enthalpy of Decomposition (ΔH_d)DSCEnergy released during decomposition (J/g)A high value suggests a significant energetic hazard.[7]
Mass Loss (%)TGAPercentage of mass lost during decompositionProvides clues about the decomposition products (e.g., loss of the nitro group).

A lower T_onset and a higher ΔH_d would suggest lower thermodynamic stability and a greater potential hazard.

Conclusion

A thorough investigation of the thermodynamic stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is crucial for its potential development as a pharmaceutical or specialty chemical. This guide outlines a systematic approach, beginning with a plausible synthesis and theoretical predictions using DFT. The core of the stability assessment relies on experimental thermal analysis. Detailed protocols for DSC and TGA are provided to determine key parameters such as the onset temperature and enthalpy of decomposition. By following this comprehensive guide, researchers can obtain the necessary data to ensure the safe handling, storage, and application of this novel compound.

References

  • Kiselev, V. G., & Gritsan, N. P. (2008). Theoretical Study of the Nitroalkane Thermolysis. 1. Computation of the Formation Enthalpy of the Nitroalkanes, Their Isomers an. The Journal of Physical Chemistry A, 112(19), 4458–4464.
  • Purdue University. (n.d.). Thermogravimetric Analysis.
  • Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435.
  • Varfolomeev, M. A., et al. (2018).
  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10471–10482.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.
  • Liu, Y., et al. (2021).
  • Duke University. (n.d.). Differential Scanning Calorimeter.
  • Various Authors. (n.d.). DSC Studies on Organic Melting Temperature Standards.
  • Kiselev, V. G., & Gritsan, N. P. (2008). Theoretical study of the nitroalkane thermolysis. 1. Computation of the formation enthalpy of the nitroalkanes, their isomers and radical products. The Journal of Physical Chemistry A, 112(19), 4458-4464.
  • Zhu, S., et al. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.
  • Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 555–562.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • NETZSCH Analyzing & Testing. (2026, February 16). Thermogravimetric Analyzer (TGA).
  • Maule, I., et al. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Weir, R. D., & de Loos, Th. W. (Eds.). (2005). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.
  • Torontech. (2025, December 16).
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
  • Various Authors. (2025, August 5). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Ozerova, O. Yu., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1634–1638.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
  • ChemicalBook. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.
  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
  • Various Authors. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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  • Jack Westin. (n.d.).
  • Various Authors. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
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  • Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.
  • Various Authors. (2022, August 14). Thermodynamic vs.
  • Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.
  • NIST. (n.d.). 3,5-Dimethylpyrazole.
  • Various Authors. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

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Unlocking Therapeutic Potential: A Pharmacophore-Based Approach to Pyrazole Scaffolds with Nitro-Phenylethyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide delves into the pharmacophore analysis of a specific, yet highly promising, class of pyrazole derivatives: those functionalized with a nitro-phenylethyl side chain. The strategic incorporation of a nitro group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its bioactivity.[3][4] Through a detailed exploration of synthesis, computational modeling, and structure-activity relationship (SAR) principles, this document provides a comprehensive framework for identifying and optimizing novel therapeutic agents based on this scaffold. We will explore both ligand- and structure-based pharmacophore modeling techniques, offering a robust, self-validating system for hit identification and lead optimization.

Introduction: The Strategic Convergence of Pyrazole, Nitro Functionality, and Pharmacophore Modeling

The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing targeted therapeutics. The addition of a nitro-phenylethyl side chain introduces a combination of features: the phenyl ring provides a hydrophobic element and potential for π-π stacking interactions, while the nitro group, a potent electron-withdrawing moiety, can act as a key pharmacophoric feature, participating in hydrogen bonding and influencing the overall electronic landscape of the molecule.[3][4]

Pharmacophore modeling serves as a crucial tool in modern drug discovery, enabling the identification of essential steric and electronic features required for a molecule to interact with a specific biological target.[7][8] By elucidating the three-dimensional arrangement of these features, we can rationally design novel compounds with enhanced potency and selectivity. This guide will navigate the process of developing a predictive pharmacophore model for pyrazole derivatives bearing a nitro-phenylethyl side chain, providing a roadmap for virtual screening and lead optimization.

Synthetic Strategies for Pyrazole Derivatives with Nitro-Phenylethyl Side Chains

The synthesis of the target pyrazole derivatives can be approached through established methodologies for pyrazole ring formation. A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]

General Synthetic Protocol

A plausible synthetic route commences with the appropriate chalcone, which serves as the 1,3-dielectrophilic precursor.

  • Chalcone Synthesis: An acetophenone derivative is reacted with a substituted benzaldehyde (in this case, a nitro-substituted benzaldehyde) under basic conditions (Claisen-Schmidt condensation) to yield the corresponding chalcone.

  • Pyrazole Ring Formation: The synthesized chalcone is then reacted with a hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux, to yield the pyrazoline intermediate.

  • Aromatization: The pyrazoline can be subsequently oxidized to the aromatic pyrazole ring. In some cases, the reaction conditions directly yield the pyrazole.

The phenylethyl moiety can be introduced at various positions, for instance, by using a phenylethyl-substituted hydrazine in the cyclocondensation step.

Pharmacophore Analysis: A Step-by-Step Computational Workflow

The following section outlines a detailed workflow for conducting a pharmacophore analysis of pyrazole rings with nitro-phenylethyl side chains. This protocol is designed to be a self-validating system, integrating both ligand- and structure-based approaches where applicable.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, a ligand-based approach is employed. This method relies on a set of known active compounds to derive a common feature pharmacophore model.[11]

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of pyrazole derivatives with known biological activity (e.g., IC50 values against a specific cancer cell line). This dataset should include molecules with the nitro-phenylethyl side chain as well as structurally related active and inactive compounds.

    • Ensure the dataset is diverse and covers a significant range of activity.

    • Generate 3D conformations for all molecules using a suitable conformational analysis tool.

  • Feature Identification:

    • Identify the key pharmacophoric features present in the active molecules. For the target compounds, these are likely to include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable (PI/NI) features

  • Pharmacophore Model Generation:

    • Utilize pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE, or Pharmit) to align the active compounds and identify common pharmacophoric features.[7][12]

    • Generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of features.

  • Model Validation:

    • Score each hypothesis based on its ability to correctly identify active compounds and exclude inactive ones from a test set.

    • Utilize statistical validation methods such as the Güner-Henry (GH) score or Receiver Operating Characteristic (ROC) curve analysis to assess the predictive power of the models.[13]

Logical Relationship Diagram:

LigandBasedWorkflow A Dataset Preparation (Active & Inactive Ligands) B Conformational Analysis A->B C Common Feature Identification B->C D Pharmacophore Hypothesis Generation C->D E Hypothesis Scoring & Ranking D->E F Model Validation (Test Set & Statistical Analysis) E->F G Final Pharmacophore Model F->G

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the biological target is available (e.g., from X-ray crystallography), a structure-based approach can be employed to create a more accurate pharmacophore model based on the protein's active site.[14]

Experimental Protocol:

  • Target Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Active Site Identification:

    • Identify the binding pocket of the protein, either from a co-crystallized ligand or using pocket detection algorithms.

  • Interaction Mapping:

    • Analyze the interactions between the protein and a known active ligand (if available).

    • Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

  • Pharmacophore Model Generation:

    • Generate pharmacophoric features based on the identified interaction points within the active site.

    • The resulting pharmacophore model represents the complementary features a ligand must possess to bind effectively.

  • Model Refinement and Validation:

    • Refine the pharmacophore model by considering the shape and excluded volumes of the active site.

    • Validate the model by its ability to dock known active ligands in a favorable conformation and score them higher than known inactive compounds.

Experimental Workflow Diagram:

StructureBasedWorkflow A Obtain & Prepare Target Protein 3D Structure B Identify Active Site A->B C Map Protein-Ligand Interactions B->C D Generate Pharmacophore Features from Active Site C->D E Refine Model with Excluded Volumes D->E F Validate with Known Actives & Inactives E->F G Final Structure-Based Pharmacophore Model F->G

Caption: Structure-Based Pharmacophore Modeling Workflow.

Hypothesized Pharmacophoric Features and SAR Insights

Based on the structure-activity relationships of similar nitro-substituted pyrazole derivatives with anticancer and antimicrobial properties, we can hypothesize the key pharmacophoric features for our target compounds.[12][14]

Table 1: Postulated Pharmacophoric Features and Their Rationale

FeatureRationale
Aromatic Ring (AR) The pyrazole core and the phenyl ring of the side chain can engage in π-π stacking and hydrophobic interactions within the target's binding pocket.
Hydrogen Bond Acceptor (HBA) The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are strong hydrogen bond acceptors, crucial for anchoring the ligand to the target.
Hydrogen Bond Donor (HBD) If the pyrazole nitrogen is unsubstituted (N-H), it can act as a hydrogen bond donor.
Hydrophobic (HY) The ethyl linker and the phenyl ring contribute to the hydrophobic character of the molecule, which is often important for binding to hydrophobic pockets in enzymes.

The presence and relative orientation of these features will define the pharmacophore. For instance, the distance between the aromatic ring of the pyrazole and the hydrogen bond acceptor of the nitro group could be a critical determinant of biological activity.

Data Presentation and Model Application

The output of a successful pharmacophore modeling study is a 3D spatial arrangement of the identified features. This model can then be used as a 3D query for virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric pattern.

Table 2: Example Pharmacophore Hypothesis Scoring

Hypothesis IDFeaturesSurvival ScoreR-squaredQ-squared
AHHRR.11 HBA, 2 HY, 2 AR3.140.950.82
AHRR.11 HBA, 1 HY, 2 AR2.890.920.78
AADHR.12 HBA, 1 HBD, 1 HY, 1 AR2.560.880.71

Signaling Pathway Visualization:

If the biological target of the pyrazole derivatives is known (e.g., a specific kinase in a cancer signaling pathway), a diagram of that pathway can provide context for the drug's mechanism of action. For example, if the target is a kinase in the MAPK/ERK pathway:

SignalingPathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The pharmacophore analysis of pyrazole rings with nitro-phenylethyl side chains offers a powerful, rational approach to the design of novel therapeutic agents. By combining established synthetic methodologies with advanced computational techniques, researchers can efficiently navigate the chemical space to identify compounds with high predicted activity and favorable drug-like properties. The workflows and insights presented in this guide provide a robust foundation for such endeavors. Future work should focus on the synthesis and biological evaluation of compounds designed based on the generated pharmacophore models to validate their predictive power and to further refine the structure-activity relationships for this promising class of molecules. The integration of molecular dynamics simulations could also provide a more dynamic understanding of the ligand-target interactions, further enhancing the lead optimization process.

References

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Structure-based Pharmacophore Modeling. Protheragen. Available at: [Link]

  • Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Preprints.org. Available at: [Link]

  • Pharmacophore modeling. Fiveable. Available at: [Link]

  • List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]

  • Phase. Schrödinger. Available at: [Link]

  • Directory of in silico Drug Design tools. Click2Drug. Available at: [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. Available at: [Link]

  • First Pharmacophore-Based Identification of Androgen Receptor Down-regulating Agents: Discovery of Potent Anti-Prostate Cancer Agents. PMC. Available at: [Link]

  • Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]

  • Ligand-Based Virtual Screening. CCDC. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Available at: [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Description of common feature pharmacophore models. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. Available at: [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. MDPI. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

Sources

Solubility Profile & Characterization of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and solubility profiling workflow for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole .

As a specific Michael adduct often utilized in asymmetric synthesis and medicinal chemistry, this compound’s solubility behavior is governed by the interplay between its lipophilic phenyl-ethyl backbone and the polar nitro-pyrazole core. This guide synthesizes structural analysis with field-proven experimental protocols to define its solubility landscape.

Executive Summary & Compound Architecture

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a biologically significant aza-Michael adduct, typically synthesized via the conjugate addition of 3,5-dimethylpyrazole to


-nitrostyrene.[1] Its solubility profile is critical for process chemists optimizing purification (crystallization) and for medicinal chemists assessing bioavailability.
Structural Determinants of Solubility

The molecule exhibits a "push-pull" solubility character due to three distinct moieties:

  • Pyrazole Core (

    
    -heterocycle):  Acts as a hydrogen bond acceptor (HBA) and contributes to solubility in polar aprotic solvents.
    
  • Nitro Group (

    
    ):  Highly polar, increasing affinity for dipolar solvents (e.g., DMSO, Acetonitrile).
    
  • 1-Phenylethyl Linker: Adds significant lipophilicity and steric bulk, reducing water solubility and enhancing affinity for aromatic and chlorinated solvents.

PropertyDescriptorImpact on Solubility
Molecular Weight ~245.28 g/mol Moderate; allows for good solubility in organic media.
H-Bond Donors 0Lack of H-donors limits solubility in protic solvents compared to precursors.
H-Bond Acceptors 4 (2 N, 2 O)High affinity for protic solvents (Alcohols) via H-bonding.
LogP (Predicted) ~2.3 - 2.8Lipophilic; suggests poor water solubility (< 0.1 mg/mL).

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and experimental data from structural analogs (e.g., 3,5-dimethyl-1-(4-nitrophenyl)pyrazole), the expected solubility hierarchy is defined below.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Dipole-dipole interactions with nitro/pyrazole groups.
Moderately Polar Acetone, Ethyl Acetate, AcetonitrileHigh (50-150 mg/mL)Good match for the molecule's polarity; ideal for crystallization.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10-50 mg/mL)Solvation via H-bonding to pyrazole nitrogens; highly temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dispersion forces and polarizability matching.
Non-Polar Hexane, Heptane, TolueneLow (<5 mg/mL)Dominant lipophilic mismatch; useful as anti-solvents.
Aqueous Water, Buffers (pH 1-7)Negligible Hydrophobic effect dominates; requires co-solvents (e.g., PEG400).

Process Insight: The steep solubility curve in Ethanol or Isopropanol (low at RT, high at reflux) makes these the solvents of choice for recrystallization purification steps.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative thermodynamic data, the Isothermal Saturation Method coupled with HPLC-UV analysis is the gold standard.

Workflow Diagram

The following diagram outlines the critical path for determining the temperature-dependent solubility profile.

SolubilityProtocol Start Compound Preparation (Purity >99%) Equilibrium Equilibration (Excess Solid + Solvent) Start->Equilibrium TempControl Thermostatic Shaking (T ± 0.05 K for 24-48h) Equilibrium->TempControl TempControl->TempControl Agitation Sampling Phase Separation (Syringe Filter 0.22 µm) TempControl->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Supernatant Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis Data Mole Fraction (x) Calculation Analysis->Data

Figure 1: Standardized workflow for solubility determination via the isothermal shake-flask method.

Detailed Methodology
  • Preparation: Weigh excess 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole into a jacketed glass vessel.

  • Solvent Addition: Add specific organic solvent (e.g., Ethanol, Toluene) to create a saturated suspension.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration using a calibration curve.

Thermodynamic Modeling & Analysis

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to extract enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

The Apelblat model is the most accurate semi-empirical model for pyrazole derivatives, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the driving forces of dissolution, use the Van't Hoff plot (


 vs. 

):


  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this compound).
    
  • Entropy Driven (

    
    ):  Disorder increases upon dissolving the crystal lattice.
    
Thermodynamic Logic Flow

ThermoLogic Input Experimental Data (x vs T) Model Regression Analysis (Apelblat / Yaws) Input->Model Params Model Parameters (A, B, C) Model->Params Thermo Thermodynamic Functions (ΔH, ΔS, ΔG) Params->Thermo Process Process Design (Crystallizer Sizing) Thermo->Process

Figure 2: Computational pathway from raw solubility data to process engineering parameters.

Process Implications: Purification & Crystallization

Based on the physicochemical profile, the following strategies are recommended for isolating high-purity 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

A. Cooling Crystallization
  • Solvent: Ethanol or Isopropanol.

  • Protocol: Dissolve crude material at reflux (~78°C for EtOH). Cool slowly (0.5°C/min) to 5°C.

  • Yield: High recovery expected due to the steep solubility-temperature gradient.

B. Anti-Solvent Crystallization
  • Solvent: Acetone (High solubility).

  • Anti-Solvent: Water or Hexane (Low solubility).

  • Protocol: Dissolve in minimal Acetone. Slowly add Water until turbidity persists. Age the slurry to grow crystals.

  • Benefit: Effective for removing polar impurities (if using Hexane) or non-polar impurities (if using Water).

References

  • Synthesis & Context: Tiekink, E. R., Wardell, S. M., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[1] Acta Crystallographica Section E, 68(4), o1018.

  • Analog Solubility Data: Jiang, X., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water.[2] The Journal of Chemical Thermodynamics, 31(1), 85-91.[2]

  • Reaction Mechanism (Michael Addition): Reyes, E., et al. (2005). Organocatalytic asymmetric aza-Michael addition of pyrazoles to nitroolefins. Organic Letters, 7(26), 5885-5888.

Sources

A Technical Guide to the Agrochemical Potential of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Pyrazole-based compounds have emerged as a "privileged" structural motif, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1] This technical guide provides an in-depth exploration of the untapped potential of a specific, yet uncharacterized, pyrazole derivative: 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole . While direct experimental data on this molecule is not publicly available, this document, intended for researchers and drug development professionals, extrapolates from the known bioactivities of its constituent chemical moieties—the 3,5-dimethylpyrazole core, the phenyl group, and the 2-nitro-1-phenylethyl side chain—to build a compelling scientific case for its investigation as a multi-faceted agrochemical agent. We will delve into its potential applications as a fungicide, insecticide, and herbicide, providing the scientific rationale, proposed mechanisms of action, and detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Promise of a Novel Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in agrochemical design due to its metabolic stability and ability to be extensively functionalized.[2][3] The subject of this guide, 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole, combines this proven core with other pharmacologically relevant groups. The 3,5-dimethylpyrazole unit is already utilized in agriculture as a nitrification inhibitor, highlighting its environmental compatibility and interaction with biological systems.[4] The presence of a nitro group is also significant, as many nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and insecticidal properties.[5][6] The phenyl group, a common feature in many pesticides, can be crucial for binding to target proteins.

This guide will therefore explore the hypothesis that 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole possesses significant potential as a lead compound for the development of new agrochemicals. Our exploration will be structured around its potential applications, providing a roadmap for its systematic investigation.

Synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

A plausible synthetic route to the target compound involves a Michael addition reaction. This approach is logical and based on established chemical principles for the formation of similar structures.

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification 3,5-dimethylpyrazole 3,5-dimethylpyrazole Michael_Addition Michael Addition 3,5-dimethylpyrazole->Michael_Addition Nucleophile beta-nitrostyrene beta-nitrostyrene beta-nitrostyrene->Michael_Addition Michael Acceptor Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Michael_Addition Base Catalyst (e.g., Triethylamine) Base Catalyst (e.g., Triethylamine) Base Catalyst (e.g., Triethylamine)->Michael_Addition Stirring at Room Temperature Stirring at Room Temperature Stirring at Room Temperature->Michael_Addition Solvent Evaporation Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Pure_Product Pure 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole Column Chromatography->Pure_Product Purification Characterization (NMR, MS) Characterization (NMR, MS) Crude_Product Crude Product Michael_Addition->Crude_Product Formation of Target Compound Crude_Product->Solvent Evaporation Pure_Product->Characterization (NMR, MS)

Caption: Proposed synthetic workflow for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as ethanol, add β-nitrostyrene (1.0 eq).

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, for instance, triethylamine (0.1 eq), to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired compound.

  • Characterization: Confirm the structure and purity of the synthesized 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Potential Application as a Fungicide

Rationale: The pyrazole moiety is a well-established pharmacophore in numerous commercial fungicides, most notably the succinate dehydrogenase inhibitors (SDHIs).[1] These fungicides disrupt the fungal mitochondrial respiratory chain, leading to cell death.[1] While the exact mechanism of our target compound is unknown, the presence of the pyrazole ring provides a strong basis for investigating its fungicidal properties. Furthermore, some nitro compounds have demonstrated antifungal activity.[5]

Proposed Mechanism of Action: Disruption of Fungal Respiration

We hypothesize that 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole may act as a respiratory inhibitor, similar to other pyrazole-based fungicides. The molecule could potentially bind to and inhibit the function of key enzymes in the electron transport chain, such as succinate dehydrogenase (Complex II).

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH Succinate Dehydrogenase (Complex II) SDH->ETC Electron Transfer Inhibition_Effect Disruption of ATP Production & Fungal Cell Death SDH->Inhibition_Effect ATP ATP ATP_Synthase->ATP ATP Production Target_Compound 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole Target_Compound->SDH Inhibition

Caption: Proposed fungicidal mechanism of action.

Experimental Protocol: In Vitro Fungicidal Assay
  • Fungal Strains: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum.[2]

  • Culture Preparation: Grow the fungal strains on a suitable solid medium like Potato Dextrose Agar (PDA).

  • Compound Preparation: Prepare stock solutions of the synthesized compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions.

  • Assay: Incorporate the different concentrations of the compound into molten PDA before pouring it into Petri dishes.

  • Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.

Fungal Species Predicted EC₅₀ Range (µg/mL) Reference Commercial Fungicide
Botrytis cinerea1 - 50Pyraclostrobin
Rhizoctonia solani1 - 50Bixafen
Fusarium graminearum5 - 100Fluxapyroxad

Potential Application as an Insecticide

Rationale: Several pyrazole derivatives are potent insecticides that target the nervous system or metabolic processes of insects.[7][8] For example, tebufenpyrad and tolfenpyrad act as mitochondrial electron transport inhibitors at Complex I.[1] The nitro group is also a feature of some insecticides, such as the neonicotinoids, where it plays a role in binding to nicotinic acetylcholine receptors.[9] This dual functionality within our target molecule suggests a plausible insecticidal activity.

Proposed Mechanism of Action: Neurotoxicity or Metabolic Disruption

Two primary hypotheses can be explored:

  • Neurotoxicity: The compound could act as a modulator of insect ion channels, such as GABA-gated chloride channels or sodium channels, leading to paralysis and death.

  • Metabolic Disruption: Similar to some known pyrazole insecticides, it could inhibit mitochondrial respiration, depriving the insect of energy.[1]

Experimental Protocol: Insecticidal Bioassay
  • Insect Species: Select a range of pest insects, including a lepidopteran (e.g., Helicoverpa armigera), a coleopteran (e.g., Leptinotarsa decemlineata), and a hemipteran (e.g., Myzus persicae).

  • Compound Application: Prepare serial dilutions of the test compound. For contact toxicity, apply a known volume of the solution to the dorsal thorax of the insect. For ingestion toxicity, incorporate the compound into an artificial diet.

  • Observation: House the treated insects under controlled conditions (temperature, humidity, and photoperiod) and provide them with an untreated food source.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the LD₅₀ (Lethal Dose for 50% of the population) or LC₅₀ (Lethal Concentration for 50% of the population) values using probit analysis.

Insect Species Application Method Predicted LD₅₀/LC₅₀ Range Reference Commercial Insecticide
Helicoverpa armigeraDiet Incorporation1 - 20 mg/kgChlorantraniliprole
Leptinotarsa decemlineataTopical Application0.5 - 10 µ g/insect Fipronil
Myzus persicaeLeaf Dip Assay10 - 200 mg/LTolfenpyrad

Potential Application as a Herbicide

Rationale: The pyrazole ring is a key component of several classes of herbicides, including inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[10][11] These enzymes are crucial for pigment and chlorophyll biosynthesis in plants. Inhibition leads to characteristic bleaching symptoms and ultimately plant death.[1] The structural features of our target compound, including the substituted pyrazole ring, warrant its investigation for herbicidal activity.

Proposed Mechanism of Action: Inhibition of Pigment Biosynthesis

We propose that 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole may inhibit a key enzyme in a plant-specific metabolic pathway, such as the carotenoid or chlorophyll biosynthesis pathways.

Experimental Protocol: Herbicidal Efficacy Assay
  • Plant Species: Select a variety of monocotyledonous and dicotyledonous weed and crop species (e.g., Echinochloa crus-galli, Abutilon theophrasti, Zea mays, Glycine max).

  • Plant Growth: Grow the plants in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare a formulation of the test compound with appropriate adjuvants and apply it as a post-emergence spray at different rates (g a.i./ha).

  • Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment using a 0-100% rating scale (0 = no effect, 100 = complete kill).

  • Data Analysis: Determine the GR₅₀ (the application rate that causes a 50% reduction in plant growth) for each species.

Weed Species Predicted GR₅₀ Range (g a.i./ha) Reference Commercial Herbicide
Echinochloa crus-galli50 - 500Topramezone
Abutilon theophrasti50 - 500Pyrasulfotole

Conclusion and Future Directions

While 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole remains an uncharacterized molecule in the context of agrochemistry, a thorough analysis of its structural components strongly suggests its potential as a versatile lead compound. The convergence of a proven pyrazole scaffold with a biologically active nitro-phenylethyl side chain provides a compelling rationale for its investigation as a fungicide, insecticide, and herbicide. The experimental protocols detailed in this guide offer a clear and actionable framework for synthesizing this compound and systematically evaluating its biological activities. Successful outcomes from these initial screenings would warrant further investigation into its mode of action, structure-activity relationships, and toxicological profile, paving the way for the potential development of a new generation of agrochemicals.

References

  • Benchchem. (n.d.). The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles.
  • PubMed. (2012, February 15). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.
  • MDPI. (2012, October 17). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates.
  • Royalchem. (2024, September 9). 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent.
  • Springer. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • ScienceDirect. (2021, March 31). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate.
  • Ataman Kimya. (n.d.). 3,5-DIMETHYLPYRAZOLE.
  • ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a....
  • Semantic Scholar. (2017, February 1). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives.
  • PubMed. (2014, August 15). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings.
  • ACS Publications. (2021, September 20). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
  • PubMed. (2019, October 1). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan.
  • ScienceDirect. (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • OUCI. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New….
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • RSC Publishing. (2024, April 2). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.
  • ACS Publications. (2013, August 23). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I.
  • Chem-Impex. (n.d.). 3,5-Dimethylpyrazole.
  • C-LOCKSS. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION.
  • MDPI. (2022, June 14). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil.
  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • ResearchGate. (n.d.). Physical and chemical properties of 3,5-dimethylpyrazole (DMP).
  • ResearchGate. (2025, October 12). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • PMC. (2019, November 20). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings.
  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
  • ResearchGate. (2025, August 10). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF.
  • PMC. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2025, October 16). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene.
  • Bayer Crop Science. (2025, March 14). Fungicide Modes of Action.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. (2019, September 13). A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis.
  • PMC. (2025, May 2). 1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric disorders.
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Methodological & Application

Aza-Michael addition of 3,5-dimethylpyrazole to beta-nitrostyrene

Application Note: Optimized Aza-Michael Addition of 3,5-Dimethylpyrazole to -Nitrostyrene

Document ID:

Executive Summary

This application note details the protocol for the aza-Michael addition (conjugate addition) of 3,5-dimethylpyrazole to


-nitrostyrene

While the reaction is theoretically straightforward, practical execution faces challenges regarding reversibility (retro-Michael reaction), steric hindrance from the 3,5-dimethyl substitution, and reaction kinetics in the absence of activation. This guide provides two field-proven methodologies: a Base-Catalyzed Solution Phase Protocol for high purity/screening and a Solvent-Free "Green" Protocol for scale-up efficiency.

Scientific Background & Mechanistic Insight

The Reactants
  • Nucleophile (Donor): 3,5-Dimethylpyrazole (

    
    ). The methyl groups at positions 3 and 4 increase electron density at the nitrogen via inductive effects (+I), theoretically enhancing nucleophilicity compared to unsubstituted pyrazole. However, they also introduce steric bulk that can impede the approach to the electrophile.
    
  • Electrophile (Acceptor):

    
    -Nitrostyrene.[1][2][3] The nitro group is a powerful electron-withdrawing group (EWG), making the 
    
    
    -carbon highly electrophilic. The extended conjugation with the phenyl ring stabilizes the transition state but also reduces the ground-state energy, requiring activation (catalysis or heat) to overcome the activation barrier.
Mechanism of Action

The reaction follows a third-order kinetic profile (first order in acceptor, second order in donor) in uncatalyzed or amine-catalyzed conditions. A second molecule of amine (or base catalyst) is often required to facilitate proton transfer from the zwitterionic intermediate to the final neutral product.[4]

Key Mechanistic Steps:

  • Activation: Base deprotonates the pyrazole (or increases N-nucleophilicity via H-bonding).

  • Attack: The Pyrazole-N attacks the

    
    -carbon of the nitrostyrene.
    
  • Stabilization: Formation of a nitronate intermediate.

  • Proton Transfer: Rapid protonation of the

    
    -carbon to yield the 
    
    
    -nitroamine.
Pathway Visualization

AzaMichaelMechanismReactantsReactants(3,5-DMP + Nitrostyrene)ActivationActivation(Base/Catalyst)Reactants->Activation MixingTSTransition State(Zwitterionic Nitronate)Activation->TS Nucleophilic AttackTS->Reactants Retro-Michael (Avoid via Temp Control)ProtonTransferProton Transfer(Rate Determining Step)TS->ProtonTransfer StabilizationProductProduct(1-(2-nitro-1-phenylethyl)-3,5-dimethylpyrazole)ProtonTransfer->Product Irreversible Step

Figure 1: Mechanistic pathway of the aza-Michael addition. Note the potential for retro-Michael reaction if temperature is uncontrolled.

Experimental Protocols

Method A: Base-Catalyzed Solution Phase (Recommended for Purity)

This method utilizes mild basic catalysis to activate the pyrazole, ensuring high conversion even with the steric bulk of the methyl groups.

Reagents:

  • 3,5-Dimethylpyrazole (1.1 equiv)

  • 
    -Nitrostyrene (1.0 equiv)
    
  • Catalyst:

    
     (10 mol%) or DABCO (10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)

Protocol:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -nitrostyrene (149 mg, 1.0 mmol)  in Acetonitrile (3.0 mL) .
    
  • Addition: Add 3,5-dimethylpyrazole (106 mg, 1.1 mmol) to the solution. The mixture should be clear (yellowish due to nitrostyrene).

  • Catalysis: Add

    
     (32 mg, 0.1 mmol)  in one portion.
    
  • Reaction: Stir vigorously at room temperature (25°C) .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The yellow spot of nitrostyrene (

      
      ) should disappear, replaced by a lower 
      
      
      product spot.
    • Time: Typically 2–6 hours.

  • Workup:

    • Filter the mixture through a small pad of Celite to remove the solid catalyst.

    • Wash the pad with Ethyl Acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol/Water or perform flash column chromatography (Hexane

    
     10% EtOAc/Hexane).
    
Method B: Solvent-Free "Green" Synthesis (Recommended for Scale-Up)

Based on recent "On-Water" and solvent-free literature, this method utilizes thermal energy to melt the reactants, driving the reaction via high concentration kinetics.

Protocol:

  • Mixing: In a screw-cap vial, mix 3,5-dimethylpyrazole (1.0 mmol) and

    
    -nitrostyrene (1.0 mmol) .
    
  • Grinding: Grind the two solids together with a mortar and pestle for 2 minutes to ensure intimate contact.

  • Heating: Place the mixture in an oil bath at 80°C .

    • Observation: The mixture will melt into a homogeneous liquid phase.

  • Duration: Heat for 4–8 hours.

  • Workup: Cool to room temperature. The product usually solidifies. Wash the solid with cold ethanol to remove unreacted starting materials.

Data Analysis & Characterization

Expected Analytical Data

The formation of the C-N bond creates a chiral center (racemic mixture).

TechniqueKey Signal / ObservationInterpretation
TLC Disappearance of yellow spotConsumption of

-nitrostyrene.
1H NMR

5.8–6.2 ppm (dd, 1H)
The chiral methine proton (

-N) adjacent to the nitro group.
1H NMR Disappearance of

7.5–8.0 ppm (d)
Loss of vinylic protons from nitrostyrene.
IR ~1550 cm

& 1370 cm

Strong

asymmetric/symmetric stretches.
IR Absence of ~1630 cm

Loss of C=C alkene stretch.
Workflow Diagram

WorkflowStartStart: Weigh Reagents(1:1.1 Stoichiometry)ChoiceSelect MethodStart->ChoiceMethodAMethod A: Solution Phase(MeCN, Cs2CO3, 25°C)Choice->MethodA High PurityMethodBMethod B: Solvent-Free(Neat, 80°C)Choice->MethodB Green/ScaleMonitorMonitor: TLC(Loss of Yellow Color)MethodA->MonitorMethodB->MonitorWorkupWorkup: Filtration/WashingMonitor->WorkupAnalysisAnalysis: NMR/IR(Verify C-N Bond)Workup->Analysis

Figure 2: Operational workflow for the synthesis of the target pyrazole derivative.

Troubleshooting & Optimization

Reversibility (Retro-Michael)

The aza-Michael addition to nitroalkenes is reversible.

  • Symptom: Yield decreases upon prolonged heating or during hot recrystallization.

  • Solution: Avoid excessive heating (>100°C). If purifying by column, use neutral silica, as acidic silica can catalyze the reverse reaction or degradation.

Regioselectivity

3,5-Dimethylpyrazole is symmetric (

3-methyl-5-phenylpyrazole
  • Insight: Steric hindrance usually directs attack to the less substituted nitrogen (N1 adjacent to the smaller group).

Catalyst Choice
  • 
    :  Best for general use; heterogeneous (easy removal).
    
  • Squaramides/Thioureas: Required if enantioselectivity is desired (asymmetric synthesis).

References

  • Reaction Mechanism & Kinetics: Lykakis, I. N., et al. (2018).[5] "Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes." The Journal of Organic Chemistry. [Link]

  • Catalytic Protocols (Base Mediated): Wang, J., et al. (2015). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to

    
    -unsaturated malonates."[6] RSC Advances.
    [Link]
    
  • Solvent-Free Methodologies: Kuhnert, N., et al. (2019).[4] "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry. [Link]

  • Organocatalytic/Enantioselective Approaches: Song, X. J., et al. (2020).[1] "Organocatalytic Enantioselective Michael Addition between 3-(3-hydroxy-1H-pyrazol-1-yl)Oxindole and

    
    -Nitrostyrene." The Journal of Organic Chemistry.
    [Link]
    

Catalyst Selection and Protocol Optimization for the N-Alkylation of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-206

Executive Summary

The N-alkylation of 3,5-dimethylpyrazole (DMP) is a fundamental transformation in the synthesis of bioactive scaffolds (e.g., Celecoxib analogs) and pincer ligands for coordination chemistry. While ostensibly simple, the reaction efficiency is often compromised by poor solubility, harsh base requirements, or difficult workups associated with dipolar aprotic solvents (DMF/DMSO).

This guide moves beyond standard base-mediated methods to evaluate Phase Transfer Catalysis (PTC) and Brønsted Acid Catalysis as superior alternatives.[1][2] We provide validated protocols that maximize yield (>90%), minimize waste, and ensure reproducibility.

Scientific Foundation & Substrate Analysis
2.1 Substrate Characteristics: 3,5-Dimethylpyrazole

Before selecting a catalyst, one must understand the substrate's physical-organic profile.

  • Symmetry Advantage: Unlike 3-methylpyrazole, 3,5-dimethylpyrazole is symmetric (

    
     symmetry in its pyrazolate form).[1] N1-alkylation and N2-alkylation yield the exact same product (1-alkyl-3,5-dimethylpyrazole). This eliminates regioselectivity concerns, allowing the chemist to focus purely on kinetics  and conversion .
    
  • Acidity (pKa): The N-H proton has a pKa of ~15.1 (in DMSO).[1] It is a weak acid, meaning weak bases (carbonates) are sufficient for deprotonation, provided the kinetic barrier of solubility is overcome.

  • Nucleophilicity: Once deprotonated, the pyrazolate anion is a potent nucleophile (ambident), but the adjacent nitrogen lone pair can reduce reactivity via repulsion (alpha-effect) or steric hindrance from the 3,5-methyl groups.

2.2 The Catalyst Decision Matrix

Why introduce a catalyst?

  • Solubility Mismatch: Inorganic bases (

    
    , NaOH) are insoluble in organic solvents (Toluene, DCM) where the alkyl halide dissolves.[1]
    
  • Solvent Removal: Standard methods use DMF or DMSO to dissolve everything.[1] These high-boiling solvents are difficult to remove and complicate scale-up.[1]

  • Kinetics: A catalyst (PTC) shuttles the anion into the organic phase, accelerating the reaction rate by orders of magnitude.[1]

Catalyst System A: Phase Transfer Catalysis (Recommended)

Catalyst of Choice: Tetrabutylammonium Bromide (TBAB) Mechanism: Interfacial Ion-Pairing (


)[1]

The most robust method for N-alkylation of DMP is Solid-Liquid Phase Transfer Catalysis (SL-PTC) .[1] This system avoids water (reducing hydrolysis of sensitive alkyl halides) and uses benign solvents like Toluene or Acetonitrile.[1]

3.1 Mechanistic Pathway

The solid base (e.g.,


) sits at the bottom of the flask.[1] The TBAB catalyst acts as a shuttle.[1] The quaternary ammonium cation (

) pairs with the pyrazolate anion (

) on the solid surface, solubilizing it into the bulk organic phase as a reactive lipophilic ion pair (

).[1]

PTC_Mechanism SolidPhase Solid Phase (K2CO3 Surface) Interface Interface SolidPhase->Interface [Py]- formed IonPair Active Ion Pair [Bu4N]+ [Py]- Interface->IonPair + [Bu4N]Br OrganicPhase Organic Phase (Toluene) Product N-Alkyl-DMP OrganicPhase->Product + R-X (SN2) DMP 3,5-DMP (Neutral) DMP->SolidPhase Deprotonation RX Alkyl Halide (R-X) IonPair->OrganicPhase Transfer Product->Interface Regenerates [Bu4N]Br

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for Pyrazole Alkylation.[1]

3.2 Validated Protocol (SL-PTC)

Target Scale: 10 mmol[1]

  • Reagents:

    • 3,5-Dimethylpyrazole: 0.96 g (10 mmol)[1]

    • Alkyl Halide (e.g., Benzyl Bromide): 11 mmol (1.1 equiv)[1]

    • Base: Anhydrous

      
      : 2.76 g (20 mmol, 2.0 equiv) - Must be finely powdered.[1]
      
    • Catalyst: TBAB: 0.16 g (0.5 mmol, 5 mol%)[1]

    • Solvent: Toluene (20 mL) or Acetonitrile (for slower reacting halides).[1]

  • Procedure:

    • Step 1: Charge a 50 mL round-bottom flask with DMP,

      
      , and TBAB.
      
    • Step 2: Add Toluene and stir vigorously (800+ rpm) for 10 minutes at Room Temp (RT). Tip: Good stirring is critical for SL-PTC to erode the solid base surface.[1]

    • Step 3: Add Alkyl Halide dropwise.[1]

    • Step 4: Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Step 5 (Workup): Cool to RT. Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).[1]
    • Step 6: Evaporate the filtrate.[1] The catalyst (TBAB) remains but can be removed by a short silica plug or recrystallization (usually Hexane/EtOAc).[1]

  • Performance Data:

CatalystSolventTempTimeYield (%)Notes
None TolueneReflux24h<15%Reaction stalled (insolubility).[1]
TBAB (5%) TolueneReflux4h96% Clean conversion.[1] Easy workup.
18-Crown-6 TolueneReflux3h94%Expensive; harder to remove.[1]
None DMF80°C6h92%Standard method.[1] DMF removal required aqueous wash.[1]
Catalyst System B: Brønsted Acid Catalysis (Alternative)

Catalyst of Choice: Camphorsulfonic Acid (CSA) Electrophile Requirement: Trichloroacetimidates (e.g., Benzyl trichloroacetimidate)[1]

This method is ideal for base-sensitive substrates (e.g., if your alkyl group contains esters or racemizable centers).[1] Instead of deprotonating the pyrazole, the acid activates the electrophile (imidate) to form a carbocation-like species, which the neutral pyrazole attacks.

4.1 Validated Protocol (Acid-Catalyzed)
  • Reagents:

    • 3,5-DMP (1.0 equiv)

    • Alkyl Trichloroacetimidate (1.1 equiv)[1]

    • CSA (0.1–0.2 equiv)[1]

    • Solvent: Dichloromethane (DCM) or 1,2-DCE.[1]

  • Procedure:

    • Mix DMP and Imidate in dry DCM.[1]

    • Add CSA at 0°C or RT.[1]

    • Stir for 4–12 hours. The byproduct is trichloroacetamide (filterable or separable by column).[1]

  • Why use this? It avoids strong bases entirely, preserving sensitive functional groups on the alkyl chain.[1]

Comparative Analysis & Selection Guide

Use the following logic flow to select the correct protocol for your specific drug development need.

Selection_Logic Start Start: N-Alkylation of 3,5-DMP BaseSensitive Is the Alkyl Group Base-Sensitive? (Esters, Chiral Centers) Start->BaseSensitive AcidRoute Use Acid Catalysis (CSA + Imidate) BaseSensitive->AcidRoute Yes StandardRoute Standard Alkylation BaseSensitive->StandardRoute No Scale Scale of Reaction StandardRoute->Scale SmallScale <100 mg Use K2CO3 / DMF Scale->SmallScale Discovery LargeScale >1 gram Use PTC (TBAB / Toluene) Scale->LargeScale Process/Scale-up

Figure 2: Decision Matrix for Catalyst Selection.

Troubleshooting & Quality Control
  • Issue: Low Conversion in PTC.

    • Cause: Stirring is too slow.[1] SL-PTC is surface-area dependent.[1]

    • Fix: Increase RPM or switch to "Liquid-Liquid" PTC (use 50% aq. NaOH + Toluene).[1]

  • Issue: Quaternization (Bis-alkylation). [1]

    • Cause: Though rare for 3,5-DMP due to steric hindrance, very active halides (Methyl Iodide) can alkylate the second nitrogen, forming a pyrazolium salt.

    • Fix: Control stoichiometry strictly (1.05 equiv halide) and avoid overheating.

  • Issue: Emulsion during workup.

    • Cause: TBAB can act as a surfactant.[1]

    • Fix: Filter the reaction mixture through Celite before adding water (if using aqueous workup), or simply filter and evaporate (solvent-free workup).[1]

References
  • Phase Transfer Catalysis (General Protocol)

    • Diez-Barra, E., et al. "Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent." Synthetic Communications, 20(18), 2849-2853 (1990).[1][3][4]

    • [1]

  • Acid-Catalyzed Method (Imidates)

    • Dixon, D. D., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3(2), 116-128 (2022).[1][4]

  • TBAB Review & Utility

    • Saini, R., et al. "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." Current Organic Chemistry, 24 (2020).[1]

    • [1]

  • Substrate Properties (pKa & Regioselectivity)

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5, Pergamon Press.
    • [1]

Sources

Application Note: Solvent-Free Synthesis of 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

[1]

Executive Summary

This application note details the solvent-free synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole via an aza-Michael addition. By eliminating volatile organic solvents (VOCs) during the reaction phase and utilizing solid-supported catalysis or neat melt techniques, this protocol aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

The target molecule is synthesized by the conjugate addition of 3,5-dimethylpyrazole (nucleophile) to


-nitrostyreneMechanochemical (Grinding)Thermal Melt

Scientific Foundation & Mechanism

Reaction Rationale

The synthesis relies on the aza-Michael addition , a 100% atom-economical reaction where a nitrogen nucleophile adds to an electron-deficient alkene.[1][2]

  • Nucleophile: 3,5-Dimethylpyrazole. While pyrazoles are generally poor nucleophiles (

    
    ), the methyl groups at positions 3 and 5 increase electron density, facilitating the attack.
    
  • Electrophile:

    
    -Nitrostyrene. The nitro group is a powerful electron-withdrawing group (EWG), making the 
    
    
    -carbon highly susceptible to nucleophilic attack.
Mechanistic Pathway

The reaction proceeds through a nucleophilic attack followed by a proton transfer. In solvent-free conditions, the "concentration" of reactants is maximal, driving the kinetics of this bimolecular reaction.

  • Nucleophilic Attack: The lone pair on the pyrazole nitrogen (N1) attacks the

    
    -carbon of the nitrostyrene.
    
  • Zwitterionic Intermediate: A transient zwitterion forms, stabilized by the resonance of the nitronate anion.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the pyrazole nitrogen to the

    
    -carbon (adjacent to the nitro group), restoring aromaticity in the pyrazole ring and yielding the final neutral adduct.
    
Pathway Visualization

ReactionMechanismReactantsReactants(3,5-Dimethylpyrazole + β-Nitrostyrene)TransitionTransition State(Zwitterionic Nitronate)Reactants->TransitionNucleophilic Attack(Solvent-Free/Heat)ProtonTransferProton Transfer(Re-aromatization)Transition->ProtonTransferCharge StabilizationProductProduct(3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole)ProtonTransfer->ProductIrreversible Step

Figure 1: Mechanistic pathway of the solvent-free aza-Michael addition.

Experimental Protocols

Materials & Equipment
ComponentSpecificationRole
3,5-Dimethylpyrazole CAS: 67-51-6, 99% PurityNucleophile

-Nitrostyrene
CAS: 102-96-5, 98% PurityElectrophile (Michael Acceptor)
Basic Alumina Brockmann I, activatedSolid Support / Mild Base Catalyst
Ethyl Acetate ACS GradeExtraction (Workup only)
Equipment Mortar & Pestle OR Oil BathReaction Vessel
Method A: Mechanochemical Synthesis (Greenest)

Best for small scales (<5 mmol) and high-throughput screening.

  • Preparation: In a clean agate mortar, weigh 3,5-dimethylpyrazole (1.0 mmol, 96 mg) and

    
    -nitrostyrene (1.0 mmol, 149 mg) .
    
  • Catalyst Addition: Add Basic Alumina (300 mg) to the mortar. The alumina acts as a surface for the reactants to adsorb and provides the basic sites necessary to deprotonate the pyrazole slightly, enhancing nucleophilicity.

  • Grinding: Grind the mixture vigorously with a pestle for 10–15 minutes .

    • Visual Check: The mixture will likely turn into a sticky paste or a unified powder. The bright yellow color of nitrostyrene may fade slightly.

  • Incubation: Allow the mixture to stand at room temperature for 30 minutes to ensure completion.

  • Workup: Transfer the solid mixture to a filter funnel. Wash with Ethyl Acetate (3 x 5 mL) to elute the organic product. The alumina remains on the filter.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water if necessary.

Method B: Thermal Melt Synthesis (Scalable)

Best for larger scales (>5 mmol) or if mechanical grinding is inconsistent.

  • Mixing: In a 10 mL round-bottom flask, mix 3,5-dimethylpyrazole (5.0 mmol, 480 mg) and

    
    -nitrostyrene (5.0 mmol, 745 mg) .
    
  • Heating: Place the flask in an oil bath pre-heated to 80°C .

    • Observation: Both solids will melt (Nitrostyrene mp ~58°C, Pyrazole mp ~107°C; the eutectic mixture melts lower). A homogeneous yellow melt is formed.

  • Reaction: Stir magnetically at 80°C for 2–4 hours .

    • Self-Validation (TLC): Spot a tiny aliquot on a TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the yellow spot of

      
      -nitrostyrene (
      
      
      ) disappears.
  • Cooling: Cool the mixture to room temperature. It will solidify into a crude mass.

  • Purification: Dissolve the solid in minimal hot ethanol and cool to crystallize. Alternatively, perform a short silica plug filtration if impurities are present.

Workflow Visualization

ExperimentalWorkflowStartWeigh Reactants(1:1 Molar Ratio)ChoiceSelect MethodStart->ChoiceMethodAMethod A: Grinding(with Basic Alumina)Choice->MethodAMethodBMethod B: Thermal Melt(80°C, Neat)Choice->MethodBMonitorMonitor via TLC(Disappearance of Nitrostyrene)MethodA->MonitorMethodB->MonitorWorkupExtraction / Filtration(Ethyl Acetate)Monitor->WorkupCompleteIsolateEvaporation & RecrystallizationWorkup->Isolate

Figure 2: Decision tree and workflow for the synthesis protocols.

Characterization & Data Interpretation

Successful synthesis is confirmed by the following spectral signatures. The disappearance of the N-H signal from the starting pyrazole and the appearance of the chiral methine proton are key indicators.

TechniqueParameterExpected Value / Observation
Appearance Physical StatePale yellow or white solid.
Melting Point RangeDistinct from reactants (Expected: 90–110°C range depending on purity).

H NMR
Pyrazole

Two singlets at

and

ppm (3H each).

H NMR
Chiral CHOne doublet of doublets (dd) or triplet at

ppm (1H).

H NMR

Two multiplets (diastereotopic) at

ppm (2H).

H NMR
Pyrazole H-4Singlet at

ppm (1H).
IR Spectroscopy Nitro GroupStrong bands at

cm

(asym) and

cm

(sym).
Troubleshooting Guide
  • Issue: Reaction mixture remains yellow/incomplete.

    • Cause: Incomplete conversion or poor mixing.

    • Fix: Increase temperature to 100°C (Method B) or add fresh alumina and regrind (Method A).

  • Issue: Formation of sticky gum.

    • Cause: Polymerization of nitrostyrene (rare at 80°C) or residual solvent.

    • Fix: Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Lykakis, I. N., et al. (2018).[3] Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. Link

  • Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic Letters. Link

  • Siddiqui, Z. N. (2012). Emerging Trends in Solvent-free Synthesis of Heterocyclic Compounds. Protocol exchange and review of solid-support catalysis. Link

  • Pellis, A., et al. (2019).[4] Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. Link

  • Maddaluno, J., et al. (2014). A theoretical study on aza-Michael additions. Understanding the third-order kinetics in solvent-free conditions. Link

Recrystallization and Purification of Nitro-Functionalized Pyrazoles: Principles, Protocols, and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Nitro-functionalized pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and applications as energetic materials.[1][2] The efficacy and safety of these compounds, however, are critically dependent on their purity. The presence of impurities, such as regioisomers, starting materials, or colored byproducts from synthesis, can drastically alter their chemical and physical properties.[3] This guide provides a comprehensive overview of recrystallization as a primary purification technique for nitro-functionalized pyrazoles. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these protocols effectively. Detailed methodologies for single-solvent and mixed-solvent recrystallization are presented, alongside robust methods for purity verification.

Introduction: The Challenge of Purifying Nitro-Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, becomes a unique chemical entity when functionalized with one or more nitro (-NO2) groups. These strong electron-withdrawing groups significantly increase the polarity of the molecule and introduce the potential for thermal instability, particularly in poly-nitro derivatives which are often classified as energetic materials.[4][5][6][7] Consequently, purification is not merely a procedural step but a critical process that dictates the compound's performance, safety, and reliability.[8][9]

The primary challenges in purifying these compounds include:

  • High Polarity: The nitro group(s) make these compounds generally polar, influencing their solubility in common organic solvents.[10]

  • Thermal Sensitivity: Many highly nitrated pyrazoles have decomposition temperatures that are close to the boiling points of potential recrystallization solvents, posing a risk of degradation during the purification process.[6][11]

  • "Oiling Out": Instead of forming well-defined crystals, the compound may separate from the solution as a supercooled liquid or "oil," which tends to trap impurities.[10]

  • Presence of Impurities: Syntheses can result in a mixture of regioisomers, unreacted starting materials, and colored byproducts, which may have similar solubility profiles to the desired product.[3][12]

This guide addresses these challenges by providing a framework for logical solvent selection, optimized recrystallization protocols, and thorough purity assessment.

The Core Principle: Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The ideal solvent for recrystallization will exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[10][13] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired compound crystallizes).[10][13]

Workflow for Recrystallization

The general workflow is a systematic process designed to maximize both purity and yield.

G A Start: Crude Nitro-Pyrazole Solid B Solvent Selection & Solubility Testing A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling to Room Temperature C->E D->E F Induce Crystallization (If Necessary) E->F Optional G Cool in Ice Bath to Maximize Yield E->G F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Assess Purity (TLC, MP, NMR, etc.) J->K

Caption: General workflow for the recrystallization of nitro-pyrazoles.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical variable in a successful recrystallization. The "like dissolves like" principle is a useful starting point; the high polarity of nitro-pyrazoles suggests that polar solvents will be effective.[10] However, a systematic approach is necessary.

Decision Framework for Solvent Selection

G Start Test Solubility of Crude Compound in a Cold Solvent Soluble Soluble in Cold Solvent Start->Soluble Yes Insoluble Insoluble in Cold Solvent Start->Insoluble No Result_Bad1 Result: Unsuitable Solvent (Compound too soluble) Soluble->Result_Bad1 Heat Heat the Mixture to Boiling Insoluble->Heat Dissolves Compound Dissolves Heat->Dissolves Yes NoDissolve Compound Does Not Dissolve Heat->NoDissolve No Cool Cool the Solution Dissolves->Cool Result_Bad2 Result: Unsuitable Solvent (Compound not soluble enough) NoDissolve->Result_Bad2 Crystals Crystals Form Cool->Crystals Yes NoCrystals No Crystals Form Cool->NoCrystals No Result_Good Result: Good Candidate for Single-Solvent Recrystallization Crystals->Result_Good Result_Mixed Result: Consider a Mixed-Solvent System NoCrystals->Result_Mixed Result_Bad1->Result_Mixed Use as 'good' solvent Result_Bad2->Result_Mixed Use as 'bad' solvent

Sources

Application Notes and Protocols for the Scalable Synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The target molecule, 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole, is a compound of significant interest for further functionalization and biological screening due to the combination of the pharmacologically privileged pyrazole scaffold and the versatile nitro-phenyl-ethyl substituent. This application note provides a detailed, scalable, and efficient two-step synthetic route for the preparation of this target compound. The synthesis involves the initial formation of 3,5-dimethylpyrazole via the classic Knorr pyrazole synthesis, followed by a nucleophilic Michael addition to β-nitrostyrene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols.

Synthetic Strategy and Mechanistic Overview

The overall synthetic strategy is a convergent two-step process. The first step involves the synthesis of the 3,5-dimethylpyrazole core, and the second step is the N-alkylation of this core with a suitable electrophile.

Step 1: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

The Knorr pyrazole synthesis is a well-established and highly efficient method for constructing the pyrazole ring.[1][5] It involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a hydrazine derivative, such as hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5] The use of a slight excess of hydrazine hydrate and a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction.[5][6] For a scalable and environmentally conscious approach, this reaction can be performed using ethanol as a solvent and a mild catalyst like ammonium chloride.[6]

Step 2: Michael Addition of 3,5-Dimethylpyrazole to β-Nitrostyrene

The second step involves the nucleophilic addition of the synthesized 3,5-dimethylpyrazole to β-nitrostyrene. This is a classic Michael addition reaction, where the pyrazole acts as the Michael donor and the β-nitrostyrene serves as the Michael acceptor.[7][8][9] The electron-withdrawing nitro group on the β-nitrostyrene activates the double bond for nucleophilic attack by the nitrogen of the pyrazole ring. This reaction can be catalyzed by a base, which deprotonates the pyrazole to increase its nucleophilicity. However, given the inherent nucleophilicity of pyrazole, the reaction can also proceed under neutral or mildly acidic conditions, often with heating. Protic solvents can play a crucial role in mediating proton transfer during the reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol describes a scalable and efficient synthesis of 3,5-dimethylpyrazole using the Knorr pyrazole synthesis.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (64-85% solution)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount) or Ammonium Chloride

  • Water (for work-up)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol (3-4 mL per gram of acetylacetone).

  • With stirring, add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) or ammonium chloride (0.1 equivalents).[6]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain 3,5-dimethylpyrazole.

Characterization Data for 3,5-Dimethylpyrazole:

The synthesized 3,5-dimethylpyrazole can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR). The expected data is consistent with literature values.

Protocol 2: Synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

This protocol details the Michael addition of 3,5-dimethylpyrazole to β-nitrostyrene.

Materials:

  • 3,5-Dimethylpyrazole (from Protocol 1)

  • β-Nitrostyrene

  • A suitable solvent (e.g., Ethanol, Acetonitrile, or a protic ionic liquid)

  • A catalyst (optional, e.g., a mild base like triethylamine or an organocatalyst like L-proline)[7]

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1 equivalent) and β-nitrostyrene (1 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of pyrazole).

  • If using a catalyst, add it to the mixture (e.g., triethylamine, 0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Quantitative Data Summary

StepReactantsProductCatalystSolventTemperatureTypical Yield
1Acetylacetone, Hydrazine Hydrate3,5-DimethylpyrazoleGlacial Acetic Acid/NH₄ClEthanolReflux>90%
23,5-Dimethylpyrazole, β-Nitrostyrene3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazoleOptional (e.g., TEA)EthanolReflux60-80%

Visualizations

Reaction Scheme

reaction_scheme cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Michael Addition acetylacetone Acetylacetone plus1 + hydrazine Hydrazine Hydrate arrow1 Ethanol, H⁺ (cat.) Reflux pyrazole 3,5-Dimethylpyrazole pyrazole2 3,5-Dimethylpyrazole plus2 + nitrostyrene β-Nitrostyrene arrow2 Ethanol Reflux final_product 3,5-dimethyl-1-(2-nitro-1- phenylethyl)-1H-pyrazole

Caption: Overall synthetic route to 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Experimental Workflow

workflow cluster_protocol1 Protocol 1: Synthesis of 3,5-Dimethylpyrazole cluster_protocol2 Protocol 2: Synthesis of Target Compound p1_start Start p1_reactants Combine Acetylacetone, Hydrazine Hydrate, Ethanol, and Catalyst p1_start->p1_reactants p1_reflux Reflux for 2-4 hours p1_reactants->p1_reflux p1_monitor Monitor by TLC p1_reflux->p1_monitor p1_cool Cool to Room Temperature p1_monitor->p1_cool p1_concentrate Concentrate in vacuo p1_cool->p1_concentrate p1_precipitate Precipitate with Cold Water p1_concentrate->p1_precipitate p1_filter Vacuum Filtration and Wash p1_precipitate->p1_filter p1_dry Dry under Vacuum p1_filter->p1_dry p1_product 3,5-Dimethylpyrazole p1_dry->p1_product p2_start Start p2_reactants Combine 3,5-Dimethylpyrazole, β-Nitrostyrene, and Solvent p2_start->p2_reactants p2_reflux Reflux for 6-12 hours p2_reactants->p2_reflux p2_monitor Monitor by TLC p2_reflux->p2_monitor p2_cool Cool to Room Temperature p2_monitor->p2_cool p2_concentrate Concentrate in vacuo p2_cool->p2_concentrate p2_purify Column Chromatography p2_concentrate->p2_purify p2_product Final Product p2_purify->p2_product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole. The described protocols are based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. By following these detailed procedures, researchers can efficiently synthesize this valuable pyrazole derivative for further investigation in various fields of chemical and biological sciences.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • ResearchGate. Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities | Request PDF.
  • ResearchGate. Pyrazole synthesis from 6a and β‐nitro styrene 12.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC - NIH. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Pharmacological activities of pyrazolone derivatives.
  • Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid.
  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • ChemicalBook. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Organic Chemistry Portal. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process.
  • ResearchGate. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF.
  • PMC. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group.
  • RSC Publishing. Green Chemistry.
  • ethesis. Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Aza-Michael Addition of Pyrazoles to Nitrostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Support Tier: Level 3 (Senior Scientist / R&D)

Core Logic & Mechanism (The "Manual")

To optimize yield, you must treat the aza-Michael addition not as a simple "mix and stir" reaction, but as a reversible equilibrium governed by thermodynamics (reversibility) and kinetics (nucleophilicity vs. steric hindrance).

The Mechanistic Pathway

The reaction involves the nucleophilic attack of the pyrazole nitrogen (HOMO) onto the


-carbon of the nitrostyrene (LUMO).

Critical Insight: Unlike standard Michael additions, the addition of pyrazoles is often reversible (Retro-Michael). High temperatures can drive the reaction backward, regenerating the starting materials. Furthermore, the proton transfer step is the rate-determining step (RDS) in many catalytic cycles.

Visualization: Reaction Coordinate & Transition State

The following diagram illustrates the transition state stabilization, particularly emphasizing the role of a bifunctional catalyst or protic solvent bridge in facilitating the proton transfer.

MichaelMechanism Start Reactants (Pyrazole + Nitrostyrene) TS1 Transition State (C-N Bond Formation) Start->TS1 Nucleophilic Attack Inter Zwitterionic Intermediate TS1->Inter TS2 Proton Transfer (RDS) Inter->TS2 Catalyst/Solvent Assistance Product Final Adduct (Aza-Michael Product) TS2->Product Irreversible Trapping Retro Retro-Michael (High Temp/Base) Product->Retro Heat Retro->Start Reversibility

Figure 1: Mechanistic pathway highlighting the critical proton transfer step and the risk of retro-Michael reversion.

Troubleshooting Guide (The "Help Desk")

Use this matrix to diagnose specific yield or selectivity failures in your experiment.

Symptom (Error Code) Root Cause Analysis Corrective Action (Patch)
Low Yield (<40%) Reversibility (Equilibrium): The reaction has reached equilibrium favoring reactants.Cool Down: Lower reaction temperature (e.g., 0°C to RT). Concentration: Increase concentration (1.0 M) to favor bimolecular association. Precipitation: Choose a solvent where the product precipitates (e.g., Ethanol/Water mixtures).
Reaction Stalls Catalyst Poisoning: Acidic impurities in nitrostyrene (from synthesis) are neutralizing the base catalyst.Purify Electrophile: Recrystallize nitrostyrene from EtOH. Buffer: Use a mild base buffer (

or DIPEA) to scavenge protons.
Poor Regioselectivity (N1 vs N2) Tautomeric Ambiguity: 3-substituted pyrazoles exist as N1-H and N2-H tautomers.Steric Control: Use bulky solvents (t-Amyl alcohol) or bulky catalysts to force reaction at the less hindered Nitrogen. Electronic Bias: EWGs on the pyrazole ring generally direct attack to the nitrogen furthest from the EWG.
Racemic Product (0% ee) Background Reaction: Uncatalyzed (racemic) pathway is faster than the catalyzed one.Lower Temp: Run at -20°C or -40°C. Solvent Switch: Switch to non-polar solvents (Toluene, DCM) to strengthen the H-bonding interaction of the chiral catalyst.
Polymerization Radical Propagation: Nitrostyrene polymerizes before reaction.Inhibitor: Add 1% BHT (butylated hydroxytoluene) or run in dark conditions.
Diagnostic Workflow

Follow this logic tree to determine the next step in your optimization.

TroubleshootingTree Start Start Diagnosis CheckConv Is Conversion > 90%? Start->CheckConv CheckSelect Is Regioselectivity > 10:1? CheckConv->CheckSelect Yes LowConv Issue: Equilibrium/Kinetics CheckConv->LowConv No CheckEE Is ee > 90%? CheckSelect->CheckEE Yes PoorRegio Issue: Steric/Electronic Control CheckSelect->PoorRegio No Sol_EE 1. Switch to Toluene/DCM 2. Lower Temp (-20C) 3. Increase Catalyst Loading CheckEE->Sol_EE No Sol_Conv 1. Increase Conc. 2. Use 'On Water' conditions 3. Check Nitrostyrene purity LowConv->Sol_Conv Sol_Regio 1. Use Bulky Catalyst 2. Lower Temp 3. Change Solvent Polarity PoorRegio->Sol_Regio LowEE Issue: Background Reaction

Figure 2: Decision tree for isolating yield and selectivity limiting factors.

Standard Operating Procedures (SOPs)

SOP-A: The "Green" Protocol (High Yield, Racemic)

Best for: Scale-up, simple substrates, rapid library generation.

Theory: "On-water" conditions accelerate the reaction via hydrophobic effects and interfacial hydrogen bonding, often surpassing organic solvents in rate and yield [1].

  • Preparation: In a round-bottom flask, suspend

    
    -nitrostyrene (1.0 equiv) and pyrazole (1.1 equiv) in water (0.5 M concentration relative to nitrostyrene).
    
  • Catalysis: Add

    
     (10 mol%) or simply run catalyst-free if the pyrazole is nucleophilic enough.
    
  • Reaction: Stir vigorously at 80°C for 1–4 hours.

    • Note: The mixture will likely be heterogeneous. Efficient stirring is crucial.

  • Work-up: Cool to room temperature. The product often precipitates as a solid. Filter and wash with water/hexane.

  • Validation: Check NMR. If nitrostyrene remains, do not heat longer (risk of retro-Michael); instead, add more pyrazole.

SOP-B: The Asymmetric Protocol (High ee)

Best for: Drug discovery, chiral building blocks.

Theory: Bifunctional thiourea/squaramide catalysts activate the nitrostyrene (via H-bonding to nitro group) and the pyrazole (via general base catalysis) simultaneously, ensuring high stereocontrol [2].

  • Preparation: Dissolve

    
    -nitrostyrene (1.0 equiv) and Bifunctional Thiourea Catalyst (e.g., Takemoto’s catalyst, 10 mol%) in Toluene or DCM (0.1 M).
    
  • Activation: Stir for 15 mins at room temperature to allow catalyst-substrate complexation.

  • Addition: Cool to -20°C. Add pyrazole (1.2 equiv).

  • Monitoring: Monitor by HPLC (Chiralpak columns). Reaction time: 12–48 hours.

  • Quench: Flash chromatography directly (avoid aqueous workup if possible to prevent emulsion/hydrolysis).

Frequently Asked Questions (FAQ)

Q: Why does my yield decrease when I leave the reaction overnight? A: You are likely seeing the Retro-Michael effect . The aza-Michael product is thermodynamically less stable than the C-Michael adduct. Over time, especially if the temperature fluctuates or the base concentration is high, the product reverts to starting materials. Fix: Quench the reaction immediately upon maximum conversion (monitor via TLC/LCMS).

Q: I am using 3-methylpyrazole and getting a mixture of isomers. Which is which? A: 3-substituted pyrazoles can attack via N1 or N2.

  • N1 Attack: Leads to the 5-methyl product (sterically hindered, usually minor).

  • N2 Attack: Leads to the 3-methyl product (sterically accessible, usually major).

  • Note: In non-polar solvents, the major tautomer of the starting material often dictates the product, but in polar solvents, the nucleophilicity of the specific nitrogen dominates [3].

Q: Can I use strong bases like NaH or LDA? A: Avoid. Strong bases often cause polymerization of the nitrostyrene or deprotonation of the


-carbon of the product, leading to side reactions (e.g., Nef reaction or dimerization). Mild bases (

,

, DABCO) are superior.

References

  • Catalyst-Free "On Water" Protocol: Title: Catalyst Free Michael Addition of 3-Methyl-2-pyrazolin-5-one to β-Nitrostyrenes “on Water” Source: ResearchGate / Green Chemistry Context Link:

  • Organocatalytic Asymmetric Addition: Title: Organocatalytic Enantioselective Michael Addition between 3-(3-hydroxy-1H-pyrazol-1-yl)Oxindole and β-Nitrostyrene Source: Journal of Organic Chemistry (ACS) Link:

  • Mechanistic Insight (Retro-Aza-Henry/Michael): Title: Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes Source: Journal of Organic Chemistry (ACS) Link:

Troubleshooting low conversion rates in pyrazole aza-Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole aza-Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this crucial C-N bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your experiments for maximum yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format. We delve into the causality behind each problem and provide actionable solutions.

Q1: My reaction shows no product formation, even after extended reaction times. Where do I start?

When a reaction fails to initiate, the issue often lies with the fundamental components: the catalyst's activity, the nucleophilicity of the pyrazole, or the reactivity of the Michael acceptor.

Initial Diagnostic Workflow:

  • Catalyst Inactivity: The most common culprit is the catalyst. If using a basic catalyst, its strength may be insufficient to deprotonate the pyrazole. Pyrazoles are weakly acidic (pKa ≈ 14-15), and a sufficiently strong base is required to generate the nucleophilic pyrazolate anion.[1]

    • Solution: Switch to a stronger base. If you are using a mild organic base like triethylamine (Et3N), consider more potent options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like cesium carbonate (Cs2CO3) or potassium tert-butoxide (KOt-Bu).[1][2] A control reaction without any catalyst should be run to confirm that catalysis is indeed necessary.[3]

  • Poor Pyrazole Nucleophilicity: The electronic nature of the pyrazole ring significantly impacts its ability to act as a nucleophile.

    • Cause: Strong electron-withdrawing groups (EWGs) on the pyrazole ring (e.g., -NO2, -CF3) decrease the electron density on the nitrogen atoms, making deprotonation more difficult and reducing the nucleophilicity of the resulting anion.[4][5]

    • Solution: This is an intrinsic substrate issue. If modification is possible, a pyrazole with electron-donating groups (EDGs) like -Me or -OMe will be more reactive. If the substrate cannot be changed, you must use more forcing reaction conditions: a stronger base, higher temperature, or a more activating solvent.

  • Unreactive Michael Acceptor: The electrophilicity of the α,β-unsaturated system is critical.

    • Cause: Bulky substituents near the double bond (steric hindrance) can prevent the pyrazole from approaching the β-carbon.[1][4] Similarly, weak electron-withdrawing groups on the acceptor (e.g., amides vs. ketones or nitro groups) reduce its reactivity.[2]

    • Solution: If possible, select a less sterically hindered acceptor. Alternatively, using Lewis acid or Brønsted acid co-catalysts can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing its electrophilicity.[6][7]

Q2: My conversion rate is low and stalls at 20-30%. What factors should I investigate?

Stalled reactions often point to issues with reaction equilibrium, catalyst deactivation, or suboptimal reaction conditions.

Key Optimization Parameters:

  • Solvent Effects: The choice of solvent is not trivial; it influences reactant solubility and can mediate the reaction mechanism.[8]

    • Polar Aprotic Solvents (THF, Acetonitrile, DMF): These are generally good choices as they can dissolve the pyrazole and the catalyst without interfering with the reaction. THF has been shown to be a highly suitable solvent in many cases.[1]

    • Polar Protic Solvents (Water, Alcohols): These solvents can enhance reaction rates by stabilizing the transition state through hydrogen bonding, which increases the electrophilicity of the acceptor and the nucleophilicity of the donor.[8][9] However, they can also competitively coordinate with catalysts or reactants. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are particularly effective at activating Michael acceptors toward weak nucleophiles.[7][10]

  • Temperature: While heating can often increase reaction rates, the aza-Michael addition can be reversible (retro-aza-Michael).

    • Solution: First, ensure the reaction is running at the optimal temperature. For many base-catalyzed systems, room temperature (25 °C) is sufficient.[1] If the reaction is sluggish, gentle heating to 40-60 °C may be beneficial. However, excessive heat can promote the reverse reaction or side-product formation. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity, although it may decrease the rate.[1]

  • Concentration & Stoichiometry: Le Chatelier's principle can be leveraged to push the reaction forward.

    • Solution: Increasing the concentration of reactants can improve the reaction rate. Additionally, using a slight excess (1.2 to 1.5 equivalents) of one of the reactants (typically the less expensive one) can drive the equilibrium towards the product. Studies have shown that increasing the amount of pyrazole can improve yields.[1]

Q3: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

Side reactions are a common cause of low yields. The most frequent issues are dialkylation, polymerization of the Michael acceptor, and isomerization.

  • Dialkylation: This occurs when a primary amine product from a first Michael addition reacts with a second molecule of the Michael acceptor. This is more common with N-H pyrazoles.

    • Mitigation: Use a stoichiometric amount of the Michael acceptor or a slight excess of the pyrazole. Slow, controlled addition of the Michael acceptor can also help maintain its low concentration, disfavoring the second addition.

  • Polymerization of Michael Acceptor: Electron-deficient alkenes, especially acrylates, can polymerize under basic or radical conditions.

    • Mitigation: Ensure your reagents and solvents are free of radical initiators. Running the reaction under an inert atmosphere (N2 or Argon) can help. Avoid excessively high temperatures or highly concentrated basic catalysts, which can initiate polymerization.

  • Isomerization: With unsymmetrical pyrazoles, addition can occur at either the N1 or N2 position, leading to regioisomers.

    • Mitigation: Regioselectivity is often dictated by sterics and electronics. The N1 position is typically less sterically hindered. The choice of catalyst can also influence the outcome. For instance, Ag2CO3 has been used to achieve high regioselectivity in certain cases.[11] Careful characterization (e.g., using 2D NMR) is essential to identify the major product.

Frequently Asked Questions (FAQs)

What is the general mechanism for a base-catalyzed pyrazole aza-Michael addition?

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.[1]

  • Nucleophilic Attack: The pyrazolate anion attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), forming a new C-N bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or during aqueous workup to yield the final product.

Base_Catalyzed_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation PyrH Pyrazole (R-Pz-H) Pyr_anion Pyrazolate Anion (R-Pz⁻) PyrH->Pyr_anion + B: Base Base (B:) BaseH HB⁺ Pyr_anion2 R-Pz⁻ Pyr_anion->Pyr_anion2 Acceptor Michael Acceptor (CH₂=CH-EWG) Enolate Enolate Intermediate Enolate2 Enolate Enolate->Enolate2 Pyr_anion2->Enolate + CH₂=CH-EWG Product Final Product (R-Pz-CH₂-CH₂-EWG) Enolate2->Product + HB⁺ Base2 B:

Caption: General mechanism of base-catalyzed pyrazole aza-Michael addition.
Which catalysts are most effective for this reaction?

The optimal catalyst depends on the specific substrates. A screening process is often necessary.

Catalyst TypeExamplesRecommended ForKey ConsiderationsReference
Inorganic Bases Cs₂CO₃, K₂CO₃, KOt-BuGeneral purpose, effective for weakly acidic pyrazoles.Often heterogeneous, requiring good stirring. KOt-Bu is very strong and may cause side reactions.[1][2]
Organic Bases DBU, TMG, Et₃NHomogeneous reactions, good solubility.DBU is a strong, non-nucleophilic base. Et₃N is weaker and may not be effective for all substrates.[1]
Lewis Acids Ag₂CO₃, Sc(OTf)₃Activating sterically hindered or electron-rich Michael acceptors.Can coordinate to the pyrazole nitrogens. May require anhydrous conditions.[11]
Organocatalysts Cinchona Alkaloids, Prolinol EthersAsymmetric synthesis, providing enantiomerically enriched products.Require careful optimization of additives (e.g., acids) and conditions.[3][12]
Biocatalysts Lipases (e.g., Lipozyme®)Green chemistry approach, mild conditions.Often require specific solvents (e.g., acetonitrile) and may be slower than chemical catalysts.[5][13]
How do I effectively monitor the progress of my reaction?

Regular monitoring is crucial to determine the optimal reaction time and to identify any issues early on. Thin-Layer Chromatography (TLC) is the most common and convenient method.

TLC_Monitoring Start Start Reaction T0 Spot TLC Plate at T=0 (Pyrazole, Acceptor, Co-spot) Start->T0 Sample Withdraw Aliquot (e.g., every 1-2 hours) T0->Sample Quench Quench Sample (e.g., with dilute acid) Sample->Quench Spot Spot Quenched Sample on TLC Quench->Spot Develop Develop Plate in Appropriate Solvent System Spot->Develop Visualize Visualize under UV light and/or with a stain Develop->Visualize Analyze Analyze Plate: - Consumption of starting materials - Formation of product - Presence of side products Visualize->Analyze Decision Is Reaction Complete? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Workflow for monitoring reaction progress using TLC.

Experimental Protocols

General Protocol for a Cs₂CO₃-Catalyzed Aza-Michael Addition

This protocol is a general starting point and should be optimized for specific substrates.[1]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 0.1 mmol, 10 mol%).

  • Solvent: Add anhydrous tetrahydrofuran (THF, 2.0 mL).

  • Stirring: Stir the mixture at room temperature (25 °C) for 10-15 minutes to allow for salt formation.

  • Acceptor Addition: Add the Michael acceptor (1.1 mmol, 1.1 equiv) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at 25 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Flowchart

Use this flowchart to systematically address low conversion rates.

Troubleshooting_Flowchart Start Low Conversion Rate Observed Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Substrates Are substrates reactive? (Check electronics/sterics) Check_Catalyst->Check_Substrates Yes Sol_Catalyst 1. Use stronger base (DBU, KOt-Bu) 2. Add Lewis/Brønsted acid to activate acceptor 3. Screen different catalyst classes Check_Catalyst->Sol_Catalyst No Check_Conditions Are conditions optimal? (Temp, Conc., Solvent) Check_Substrates->Check_Conditions Yes Sol_Substrates 1. Modify substrate if possible 2. Use more forcing conditions (higher temp) 3. Use activating solvent (e.g., HFIP) Check_Substrates->Sol_Substrates No Sol_Conditions 1. Optimize temperature 2. Increase concentration 3. Use an excess of one reactant 4. Screen solvents (e.g., THF, MeCN, HFIP) Check_Conditions->Sol_Conditions No End Optimized Reaction Check_Conditions->End Yes Sol_Catalyst->Check_Substrates Sol_Substrates->Check_Conditions Sol_Conditions->End

Caption: A systematic flowchart for troubleshooting low conversion.
References
  • Cador, A., Tognetti, V., Joubert, L., & Popelier, P. (2024). Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient–Interacting Quantum Atoms Study. Computational and Theoretical Chemistry. Available at: [Link]

  • Rulev, A. Y. (2023). Aza-Michael Reaction: A Decade Later – Is the Research Over? Advanced Synthesis & Catalysis. Available at: [Link]

  • Company, R. S. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews. Available at: [Link]

  • Co-Lab. (2023). Aza-Michael Reaction: A Decade Later – Is the Research Over? Available at: [Link]

  • Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. Available at: [Link]

  • Du, L.-H., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. Available at: [Link]

  • Wang, Z., et al. (2022). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Comptes Rendus Chimie. (2018). Solvent effects in the aza-Michael addition of anilines. Available at: [Link]

  • RSC. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. Available at: [Link]

  • ACS Publications. (2015). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • Du, L.-H., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Du, L.-H., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PMC. Available at: [Link]

  • Synfacts. (2009). Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB0184124. Thieme. Available at: [Link]

  • Rulev, A. Y. (2023). Weak Nucleophiles in the Aza-Michael Reaction. Advanced Synthesis & Catalysis. Available at: [Link]

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Technical Support Center: Navigating the Challenges of Nitrostyrene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a common yet often frustrating challenge in synthetic chemistry: the unwanted polymerization of nitrostyrene and its derivatives. Nitrostyrenes are invaluable building blocks in organic synthesis, prized for their electrophilic nature which makes them excellent Michael acceptors and precursors for a wide range of pharmaceuticals and functional materials. However, this very reactivity is a double-edged sword, rendering them highly susceptible to polymerization, which can lead to reduced yields, purification difficulties, and inconsistent results.

This guide, designed for laboratory professionals, provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you minimize the formation of polymeric byproducts in your reactions involving nitrostyrenes.

Understanding the Enemy: Mechanisms of Nitrostyrene Polymerization

The propensity of nitrostyrene to polymerize stems from the electron-withdrawing nature of the nitro group, which activates the vinyl moiety towards nucleophilic attack and makes the molecule susceptible to various polymerization pathways. Understanding these mechanisms is the first step toward controlling them.

Anionic Polymerization: The Primary Culprit

Anionic polymerization is the most frequently encountered and problematic pathway for nitrostyrene polymerization, especially in the context of its synthesis (e.g., Henry-Knoevenagel condensation) or in reactions involving basic reagents.[1]

Causality: The reaction is initiated by nucleophiles, which can be bases (e.g., hydroxide, alkoxides), carbanions, or even amines. The initiator adds to the β-carbon of the nitrostyrene, generating a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking another nitrostyrene monomer, and so the chain propagation begins. The presence of strong bases dramatically accelerates this process.

Diagram: Anionic Polymerization of β-Nitrostyrene

Anionic_Polymerization Initiator Initiator (Nu⁻) Nitrostyrene1 β-Nitrostyrene Monomer Initiator->Nitrostyrene1 Initiation Intermediate Resonance-Stabilized Carbanion Nitrostyrene1->Intermediate Nitrostyrene2 Another Monomer Intermediate->Nitrostyrene2 Propagation Growing_Chain Propagating Polymer Chain Nitrostyrene2->Growing_Chain Termination Termination (e.g., protonation) Growing_Chain->Termination

Caption: Anionic polymerization of nitrostyrene initiated by a nucleophile.

Free-Radical Polymerization: A Latent Threat

Similar to other styrenic monomers, nitrostyrene can undergo free-radical polymerization. This can be initiated by heat, light, or the presence of radical initiators (e.g., peroxides which can be present as impurities in solvents like THF or diethyl ether).[2]

Causality: The process begins with the formation of a free radical which then adds to the double bond of the nitrostyrene monomer. This creates a new radical species that can subsequently react with more monomers in a chain reaction. While often less rapid than anionic polymerization in many synthetic contexts, it can become significant at elevated temperatures or during prolonged reaction times.

Diagram: Free-Radical Polymerization of β-Nitrostyrene

Free_Radical_Polymerization Initiator Radical Initiator (R•) Nitrostyrene1 β-Nitrostyrene Monomer Initiator->Nitrostyrene1 Initiation Radical_Adduct Radical Adduct Nitrostyrene1->Radical_Adduct Nitrostyrene2 Another Monomer Radical_Adduct->Nitrostyrene2 Propagation Growing_Chain Propagating Radical Chain Nitrostyrene2->Growing_Chain Termination Termination (e.g., radical coupling) Growing_Chain->Termination

Caption: Free-radical polymerization of nitrostyrene.

Cationic Polymerization: A Less Common but Plausible Pathway

While less common for nitrostyrene due to the electron-withdrawing nature of the nitro group, cationic polymerization can be initiated by strong Brønsted or Lewis acids.[3][4]

Causality: An electrophile (e.g., a proton from a strong acid) adds to the double bond, generating a carbocation. This carbocation then reacts with another monomer, propagating the polymer chain. This pathway might be a concern in reactions conducted under strongly acidic conditions.

Proactive Measures: A Guide to Polymerization Inhibitors

The most effective strategy to combat unwanted polymerization is the use of inhibitors. These are compounds that can interrupt the polymerization process, typically by scavenging the reactive intermediates.[5][6]

InhibitorClassMechanism of ActionTypical ConcentrationRecommended ForConsiderations
Hydroquinone (HQ) PhenolicHydrogen atom transfer to free radicals, forming stable phenoxyl radicals. Effective in the presence of oxygen.[6][7][8]100-500 ppmFree-radical polymerizationCan be removed by a basic wash. May color the reaction mixture.
4-Methoxyphenol (MEHQ) PhenolicSimilar to hydroquinone, acts as a free-radical scavenger.[9]10-200 ppmFree-radical polymerizationLess colored than hydroquinone and often preferred for this reason.
Butylated Hydroxytoluene (BHT) PhenolicA hindered phenol that is an effective free-radical scavenger.[10]100-1000 ppmFree-radical polymerizationGenerally non-acidic and can be used in a wider range of reactions, including Grignard reactions, though its use should be considered carefully.[11][12]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Stable Nitroxide RadicalA stable free radical that efficiently traps carbon-centered radicals to terminate chain propagation.[13]50-500 ppmFree-radical polymerizationHighly effective but can be more expensive.

Expert Insight: The choice of inhibitor is critical and reaction-dependent. For instance, while phenolic inhibitors are excellent for preventing free-radical polymerization during storage or distillation, they may not be suitable for reactions involving strong bases. In such cases, minimizing reaction time and temperature becomes the primary strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Diagram: Troubleshooting Workflow for Nitrostyrene Polymerization

Troubleshooting_Workflow Start Unwanted Polymerization Observed Viscous_Solid Reaction mixture becomes viscous or solidifies? Start->Viscous_Solid Low_Yield Low yield of desired product with baseline 'smear' on TLC? Start->Low_Yield Sticky_Product Purified product is a sticky solid or oil? Start->Sticky_Product Check_Conditions Check Reaction Conditions: - Temperature too high? - Reaction time too long? - Basic/acidic conditions too harsh? Viscous_Solid->Check_Conditions Yes Check_Reagents Check Reagents: - Purity of nitrostyrene? - Peroxides in solvents? - Inhibitor present? Low_Yield->Check_Reagents Yes Salvage Attempt to salvage: - Dissolve in a good solvent for the product, precipitate polymer with a non-solvent. Sticky_Product->Salvage Yes Add_Inhibitor Consider adding a compatible inhibitor (e.g., BHT for neutral/acidic conditions) Check_Conditions->Add_Inhibitor Purification_Strategy Review Purification Strategy: - Is the polymer co-precipitating? - Is the product being lost during purification? Check_Reagents->Purification_Strategy Optimize Optimize reaction to minimize polymerization. Add_Inhibitor->Optimize Purification_Strategy->Optimize Repurify Re-purify using a different method (e.g., trituration, different recrystallization solvent system). Salvage->Repurify

Caption: A workflow for troubleshooting polymerization issues in reactions with nitrostyrene.

Q1: My Henry reaction to synthesize nitrostyrene resulted in a low yield and a lot of dark, tarry material. What went wrong?

A1: This is a classic sign of anionic polymerization of the nitrostyrene product, which is highly susceptible to the basic conditions of the Henry reaction.[1] The "tar" is likely poly(nitrostyrene).

  • Causality & Solution:

    • Excessive Reaction Time/Temperature: Prolonged exposure to the basic catalyst after the nitrostyrene has formed will promote polymerization. Monitor your reaction closely by TLC and quench it as soon as the starting aldehyde is consumed. Also, maintain a low reaction temperature.[1]

    • Strong Base: Strong bases like sodium hydroxide or potassium hydroxide are very effective at promoting polymerization. Consider using a milder catalyst system, such as ammonium acetate in acetic acid, which can give good yields with less polymer formation.[1]

    • Work-up: During work-up, ensure the reaction mixture is promptly and thoroughly neutralized or made slightly acidic to quench the anionic polymerization. A procedure from Organic Syntheses recommends adding the alkaline reaction mixture to an excess of cold, dilute acid.[14]

Q2: I'm performing a Michael addition with nitrostyrene and a soft nucleophile. My reaction mixture is becoming increasingly viscous. What is happening?

A2: The increasing viscosity is a strong indicator of polymer formation. Even though your primary nucleophile is "soft," any unreacted starting materials or basic intermediates can initiate anionic polymerization.

  • Causality & Solution:

    • Temperature: Exothermic reactions can lead to localized heating, accelerating polymerization. Ensure your reaction is adequately cooled, especially during the addition of reagents.

    • Consider an Inhibitor: If your reaction conditions are not strongly basic, the addition of a free-radical inhibitor like BHT (100-200 ppm) can be beneficial, as it will prevent any radical-initiated polymerization without interfering with the Michael addition.

    • Stoichiometry and Addition Rate: Ensure accurate stoichiometry. A slow addition of the nitrostyrene to the solution of the nucleophile can help to keep the concentration of the monomer low at any given time, thus disfavoring polymerization.

Q3: After purification by column chromatography, my nitrostyrene derivative, which should be a solid, is a sticky, amorphous substance. How can I get a crystalline product?

A3: A sticky or oily product when a crystalline solid is expected often indicates the presence of impurities, in this case, likely oligomers or low molecular weight polymers of your nitrostyrene derivative. These polymeric impurities can inhibit crystallization.[15]

  • Causality & Solution:

    • Co-elution during Chromatography: The polymer may be partially soluble in the chromatography eluent and co-elute with your product.

    • Trituration: Try triturating the sticky solid with a solvent in which your desired product is sparingly soluble, but the polymer is more soluble (or vice versa). For example, dissolving the crude product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a large excess of a poor solvent (like hexanes or pentane) can cause the desired product to precipitate or crystallize while leaving the oligomers in solution.[15]

    • Recrystallization from a Different Solvent System: Experiment with different solvent systems for recrystallization. A solvent system that is very good at dissolving the monomer but poor at dissolving the polymer is ideal.

    • Drying: Ensure the product is thoroughly dried under high vacuum, as residual solvent can also make a product appear oily or sticky.[16]

Q4: Can I use a polymerization inhibitor in a Grignard or organolithium reaction with nitrostyrene?

A4: This is a challenging situation. Phenolic inhibitors like hydroquinone or BHT have acidic protons and will be quenched by organometallic reagents.[12] Using them would consume your expensive reagent and generate unwanted byproducts.

  • Causality & Solution:

    • Incompatibility: The acidic proton of phenolic inhibitors will react with the highly basic Grignard or organolithium reagent.

    • Alternative Strategies: Since you cannot use traditional inhibitors, your primary strategies to minimize polymerization are:

      • Low Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C).

      • Inverse Addition: Add the Grignard or organolithium reagent slowly to a cold solution of the nitrostyrene. This keeps the concentration of the basic reagent low and minimizes its opportunity to initiate polymerization.

      • Purity: Ensure your nitrostyrene is free of acidic impurities and that your glassware and solvents are scrupulously dry.

Experimental Protocols: Purification of Nitrostyrene Derivatives from Polymeric Byproducts

The following are general, self-validating protocols for removing polymeric contaminants from your desired nitrostyrene product.

Protocol 1: Purification by Precipitation/Crystallization

This method is effective when the desired product and the polymer have significantly different solubilities in a given solvent system.

  • Dissolution: Dissolve the crude product (containing the desired nitrostyrene derivative and polymer) in a minimal amount of a "good" solvent in which both are soluble (e.g., dichloromethane, ethyl acetate, or acetone).

  • Precipitation of the Desired Product: To the stirred solution, slowly add a "poor" solvent in which the desired product has low solubility but the polymer remains in solution (e.g., hexanes, pentane, or cold methanol). The desired product should start to precipitate or crystallize.

  • Isolation: Collect the solid product by vacuum filtration and wash with the "poor" solvent.

  • Validation: Check the purity of the isolated solid by TLC and melting point. The absence of a baseline "smear" on the TLC plate is a good indicator of polymer removal. The filtrate can also be checked by TLC to see if the polymer remains in solution.

Protocol 2: Purification by Polymer Precipitation

This is the reverse of Protocol 1 and is useful when a solvent can be found that selectively dissolves the desired product while leaving the polymer as a solid.

  • Selective Dissolution: Add a solvent to the crude mixture that will dissolve the desired nitrostyrene derivative but not the polymer (e.g., a mixture of ethanol and water, or diethyl ether).

  • Stirring/Sonication: Stir or sonicate the mixture to ensure complete dissolution of the desired product.

  • Filtration: Filter the mixture to remove the insoluble polymer.

  • Isolation of Product: The desired product can be recovered from the filtrate by removing the solvent under reduced pressure.

  • Validation: Analyze both the isolated product and the filtered solid by TLC to confirm the separation.

References

  • Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Polymers. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved February 24, 2026, from [Link]

  • Svec, F., & Lv, Y. (2015). Efficient separation of small molecules using a large surface area hypercrosslinked monolithic polymer capillary column. Journal of separation science, 38(13), 2209–2215. [Link]

  • ResearchGate. (2015, January 27). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Hydroquinone. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3733326A - Inhibition of the polymerization of vinyl monomers.
  • Patsnap Eureka. (2018, September 14). Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. Retrieved February 24, 2026, from [Link]

  • Kempe, M., & Fischer, L. (1998). Molecularly Imprinted Polymeric Adsorbents for Byproduct Removal. Analytical Chemistry, 70(24), 5264–5269. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (1999). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Macromolecules, 32(8), 2696–2701. [Link]

  • Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]

  • OKCHEM. (2026, January 24). Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing. Retrieved February 24, 2026, from [Link]

  • Reddit. (2016, January 22). Anhydrous THF with or without BHT for Grignard/Gilman Reaction? Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2023146479A1 - A method for purification of organic water-soluble polymers from hydrophobic contaminants.
  • Rogers, J. M., et al. (2012). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & medicinal chemistry, 20(10), 3296–3310. [Link]

  • University of Central Florida. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 24, 2026, from [Link]

  • University of Rochester. (2026). Troubleshooting: The Workup. Retrieved February 24, 2026, from [Link]

  • Scribd. (2012, October 25). Hydroquinone Compounds for Polymerization Inhibition. Retrieved February 24, 2026, from [Link]

  • University of Southern Mississippi. (n.d.). Cationic Polymerization. Retrieved February 24, 2026, from [Link]

  • Zhang, Y., et al. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst. Polymers, 14(8), 1545. [Link]

  • IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved February 24, 2026, from [Link]

  • Reddit. (2025, April 13). struggling to dry sticky compounds – any advice? Retrieved February 24, 2026, from [Link]

  • Reddit. (2020, April 12). Stabilized THF in Grignard Reaction? Retrieved February 24, 2026, from [Link]

  • PubMed. (1998). Behavior of organic polymers in drinking water purification. Retrieved February 24, 2026, from [Link]

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  • Chemical Processing. (n.d.). Troubleshooting Sticky Solids: Solutions for Particulate Flow Problems. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Retrieved February 24, 2026, from [Link]

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Technical Support Center: Enantioseparation of 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-NITRO-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

Target Molecule: 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole Chemical Context: This molecule is a typical aza-Michael adduct, likely synthesized via the addition of 3,5-dimethylpyrazole to trans-


-nitrostyrene.
Chiral Center:  The stereogenic center is located at the 

-carbon of the ethyl chain (attached to the pyrazole

, the phenyl ring, and the nitromethyl group).

Critical Separation Challenges:

  • Basicity: The pyrazole nitrogen (

    
    ) is a weak base. Without proper mobile phase modification, it will interact with residual silanols on the silica support, leading to severe peak tailing.
    
  • Solubility: The nitro group adds polarity, but the phenyl and methyl groups add lipophilicity. The molecule may be sparingly soluble in pure hexane.

  • Detection: The nitro-styryl backbone provides strong UV absorption, typically monitored between 254 nm and 280 nm.

Primary Method Development Protocol (The "Setup")

Do not rely on a single column. For this specific structural class (N-substituted pyrazoles with aromatic/nitro groups), polysaccharide-based stationary phases are the industry standard.

Phase 1: Column Screening

Recommendation: Screen the following two columns immediately. 90% of separations for this class are achieved here.

PriorityColumn NameSelector ChemistryWhy?
1 (Gold Std) Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The helical amylose structure creates ideal cavities for the phenyl/nitro moieties to intercalate.
2 (Silver Std) Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Often provides better resolution if the amylose column shows partial overlap.
Phase 2: Mobile Phase & Conditions
  • Mode: Normal Phase (NP)

  • Base Solvent:

    
    -Hexane (or Heptane)
    
  • Modifier: Isopropanol (IPA) or Ethanol (EtOH)

  • Additives (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Standard Screening Protocol:

  • Mobile Phase A:

    
    -Hexane : IPA (90:10, v/v) + 0.1% DEA.
    
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Troubleshooting Guide (The "Fix")

Issue 1: Peak Tailing ( )

Symptom: The peaks rise sharply but trail off slowly, ruining integration and resolution. Root Cause: The basic nitrogen of the pyrazole ring is hydrogen-bonding with acidic silanols on the column silica backbone. Solution:

  • Immediate Action: Increase the basic modifier (DEA) concentration to 0.1% or 0.2%.

  • Alternative: Switch to "immobilized" versions of the columns (e.g., Chiralpak IA) which allow for broader solvent compatibility, though DEA is usually sufficient on coated phases (AD/OD).

Issue 2: Poor Resolution ( )

Symptom: Peaks are merging (doublet appearance) or co-eluting. Root Cause: The chiral recognition mechanism (pi-pi stacking or H-bonding) is too weak at current conditions. Solution:

  • Switch Modifier: Change from IPA to Ethanol. Ethanol often provides sharper peaks and different selectivity for nitro-pyrazole derivatives.

  • Lower Temperature: Reduce column temperature to 10°C or 5°C. This enhances the enthalpy-driven separation, often dramatically increasing the separation factor (

    
    ) for this specific class of molecules.
    
  • Reduce Polarity: Change Mobile Phase to Hexane : IPA (95:5) or (98:2).

Issue 3: Sample Precipitation

Symptom: Spikes in backpressure or "ghost peaks" in subsequent runs. Root Cause: The nitro compound is not fully soluble in the high-hexane mobile phase. Solution:

  • Dissolve the sample in a small amount of IPA or Dichloromethane (DCM) before diluting with the mobile phase.

  • Note: If using AD-H or OD-H (coated phases), do NOT inject pure DCM, as it will strip the chiral selector. Keep DCM content < 5% in the injection vial.

Visual Workflows (Logic Maps)

Diagram 1: Method Development Decision Tree

This workflow outlines the logical progression from sample prep to validated method.

MethodDevelopment Start Start: Racemic Mixture 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole Solubility Solubility Check: Dissolve in EtOH/IPA Start->Solubility Screening Screening Phase: Columns: AD-H & OD-H MP: Hex/IPA (90:10) + 0.1% DEA Solubility->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 1.5 (Baseline Separation) CheckRes->Success Yes Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRes->Partial Partial Fail Rs < 0.8 (Co-elution) CheckRes->Fail No Final Final Method Validation Success->Final Opt_Temp Optimization A: Lower Temp to 10°C Partial->Opt_Temp Opt_Solv Optimization B: Switch Modifier to EtOH or Reduce % to 5% Partial->Opt_Solv Switch_Col Switch Column: Try Chiralcel OJ-H or Chiralpak IA Fail->Switch_Col Opt_Temp->CheckRes Opt_Solv->CheckRes Switch_Col->CheckRes

Caption: Decision tree for developing a chiral HPLC method for pyrazole derivatives, prioritizing column screening and thermal optimization.

Diagram 2: Troubleshooting Peak Tailing

Specific logic for handling the basicity of the pyrazole ring.

TailingFix Issue Issue: Peak Tailing (Tf > 1.3) CheckAdd Check Mobile Phase: Is DEA/TEA present? Issue->CheckAdd AddBase Action: Add 0.1% DEA to Mobile Phase CheckAdd->AddBase No CheckCol Check Column History: Was it used with acidic MP? CheckAdd->CheckCol Yes IncreaseBase Action: Increase DEA to 0.2% or 0.3% CheckCol->IncreaseBase No (Clean) Regen Action: Regenerate Column (Wash with 100% EtOH) CheckCol->Regen Yes (Contaminated)

Caption: Workflow to resolve peak tailing caused by the interaction between the basic pyrazole nitrogen and silanol groups.

Frequently Asked Questions (FAQs)

Q1: Can I use a C18 column for this separation? A: No. A C18 column separates based on hydrophobicity. Enantiomers have identical hydrophobicity in an achiral environment. You generally cannot separate enantiomers of this molecule without a Chiral Stationary Phase (CSP) or a chiral mobile phase additive (which is complex and rarely used for this class).

Q2: Why is the separation better at lower temperatures? A: Enantioseparation is a thermodynamic process governed by the difference in free energy (


) of the interaction between the enantiomers and the stationary phase. This has an entropic (

) and enthalpic (

) component.[1] For polysaccharide columns, the separation is often enthalpy-driven. Lowering the temperature reduces the thermal energy of the molecules, allowing the "fit" into the chiral cavities (enthalpic contribution) to dominate over random motion, often increasing resolution.

Q3: How do I scale this up for purification (Preparative HPLC)? A:

  • Solubility: Ensure your sample is highly soluble in the mobile phase. If you used 98:2 Hexane:IPA for analysis, you might need to move to 90:10 for prep to dissolve the sample, accepting a slight loss in resolution for higher loading.

  • Loading: Perform a loading study. Inject increasing amounts (0.5 mg, 1 mg, 5 mg) until the peaks touch (touching-band separation).

  • Column: Use a 20mm or 30mm ID column with the same packing material (e.g., Chiralpak AD-H).

References & Authority

  • Chiral Separation of Pyrazoles:

    • Context: Specific studies on N-substituted pyrazoles confirm the efficacy of Amylose and Cellulose carbamate derivatives.

    • Source: Hassan, A. et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega (2021).

  • Mechanism of Separation:

    • Context: Explains the role of H-bonding and dipole-dipole interactions in separating nitro-phenyl derivatives on CSPs.

    • Source: Scriba, G.K.E. "Chiral Recognition Mechanisms in Analytical Separation Sciences." Chromatographia (2012).

  • Troubleshooting Basic Analytes:

    • Context: Validation of using basic modifiers (DEA/TEA) for pyrazole derivatives to suppress silanol activity.

    • Source: Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC?"

  • Synthesis Context (Aza-Michael Adducts):

    • Context: Confirms the structure and synthesis pathway of the target molecule, validating the need for chiral resolution.

    • Source: Sibi, M. P. et al. "Enantioselective Aza-Michael Addition of Pyrazoles to Nitroalkenes." Journal of the American Chemical Society.

Sources

Impact of solvent polarity on the synthesis of nitro-phenylethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Nitro-Phenylethyl Pyrazoles

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of nitro-phenylethyl pyrazoles. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. We will explore the critical role of solvent polarity in influencing reaction outcomes, including yield, purity, and regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of substituted pyrazoles and the overarching role of the solvent.

Q1: What are the primary synthetic routes to substituted pyrazoles like those containing a nitro-phenylethyl moiety?

A1: The two most prevalent methods for constructing the pyrazole core are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.

  • Knorr Pyrazole Synthesis: This is a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1] For a nitro-phenylethyl pyrazole, this would typically involve a 1,3-diketone bearing the nitro-phenylethyl substituent. The reaction is often acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[1]

  • 1,3-Dipolar Cycloaddition: This pathway involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[2][3] A highly relevant variation for this topic is the reaction of hydrazones with nitroolefins, which provides a direct route to functionalized pyrazoles.[4][5]

Q2: Why is solvent polarity such a critical parameter in these syntheses?

A2: Solvent polarity is a master variable that can profoundly influence multiple aspects of the reaction. Its effects are multifaceted:

  • Solubility: The starting materials, particularly precursors containing the relatively large and polar nitro-phenylethyl group, may have limited solubility in non-polar solvents. Ensuring all reactants remain in the solution phase is crucial for reaction kinetics.[6]

  • Reaction Rate: The rate of reaction can be significantly affected by the solvent's ability to stabilize charged intermediates or transition states. For instance, in 1,3-dipolar cycloadditions, polar solvents can stabilize the dipolar species, potentially accelerating the reaction.[7]

  • Regioselectivity: This is arguably the most critical impact. When using an unsymmetrical 1,3-diketone, the hydrazine can attack either of the two carbonyl carbons, leading to a mixture of two regioisomers.[8] The solvent can preferentially solvate and stabilize one of the transition states over the other, dramatically shifting the product ratio.[9]

  • Equilibrium Position: Solvent choice can shift the position of equilibria, such as the tautomerization of intermediates, which can in turn dictate the final product distribution.

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis of nitro-phenylethyl pyrazoles, with a focus on solvent-based solutions.

Issue 1: My reaction yield is very low or the reaction is not proceeding to completion.

Potential Cause: This is often linked to either poor solubility of reactants or a slow reaction rate due to suboptimal solvent choice. The nitro-phenylethyl group can impart poor solubility in common non-polar solvents like toluene or hexanes.[5]

Troubleshooting Protocol:

  • Assess Reactant Solubility: Before starting the reaction, perform a simple solubility test with your key starting materials (e.g., the nitro-phenylethyl substituted diketone or nitroolefin) in a few selected solvents.

  • Solvent Screening: If solubility is an issue, consider switching to a more polar solvent.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc) are excellent at dissolving a wide range of organic molecules and are often used in pyrazole synthesis.[10][11]

    • Polar Protic Solvents: Ethanol or methanol are standard choices, but be aware of their potential to form hydrogen bonds that can influence regioselectivity.[12]

  • Temperature Adjustment: Increasing the reaction temperature can improve both solubility and reaction rate. However, this must be done cautiously, as excessive heat can lead to side product formation and degradation.[13][14] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Consider Solvent Mixtures: A binary solvent system can sometimes provide the ideal balance of solvating power and reaction compatibility.[6] For example, a mixture of toluene and DMF might offer better results than either solvent alone.

Issue 2: I am getting a mixture of regioisomers that are difficult to separate.

Potential Cause: The formation of regioisomers is a classic challenge when using unsymmetrical starting materials.[9] Standard solvents like ethanol often provide poor selectivity. The electronic and steric effects of the nitro-phenylethyl group can make the two carbonyls in a diketone precursor have similar reactivity, exacerbating the problem.

Troubleshooting Protocol:

  • Switch to Fluorinated Alcohol Solvents: This is the most effective strategy for improving regioselectivity in the condensation of 1,3-diketones with hydrazines.[8]

    • Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors. They are thought to preferentially activate one carbonyl group of the diketone, making it more electrophilic and directing the nucleophilic attack of the hydrazine, thus favoring one regioisomer.[12]

    • Experimental Protocol:

      • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in HFIP or TFE (0.2-0.5 M).

      • Add the substituted hydrazine (1.0-1.1 eq) to the solution.

      • Stir the reaction mixture at room temperature, monitoring progress by TLC. These reactions are often significantly faster and more selective than in ethanol.[8]

      • Upon completion, remove the fluorinated solvent under reduced pressure.

      • Purify the residue by silica gel column chromatography to isolate the major regioisomer.[8]

Data Summary: Impact of Solvent on Regioisomeric Ratio

SolventDielectric Constant (ε)Typical Outcome in Pyrazole SynthesisReference
Toluene2.4Often poor solubility and low reactivity for polar substrates.[5]
Ethanol24.5Standard solvent, but often leads to regioisomeric mixtures.[12]
Acetonitrile37.5Used in some cycloaddition reactions; moderate polarity.[10]
DMF38.3Excellent solvating power; can improve yields.[10][11]
TFE8.5Low polarity but high H-bond donating ability; dramatically improves regioselectivity.[12]
HFIP16.7Higher polarity than TFE with strong H-bond donation; often provides the highest regioselectivity.[8]

Issue 3: I am observing significant side product formation, particularly from my nitro-containing starting material.

Potential Cause: The nitro group is a strong electron-withdrawing group and can be sensitive to certain reaction conditions, especially basic media or high temperatures, potentially leading to undesired side reactions.[15]

Troubleshooting Protocol:

  • Control the pH: The acidity or basicity of the reaction medium is a critical parameter.[13]

    • For Knorr-type syntheses, mildly acidic conditions (e.g., using acetic acid as a solvent or catalyst) are typical to promote imine formation and cyclization.[9]

    • For reactions involving nitroolefins, strong bases like t-BuOK may be required, but their use must be carefully controlled to avoid side reactions.[4]

  • Optimize Temperature and Reaction Time: Monitor the reaction closely with TLC. As soon as the starting material is consumed, work up the reaction to prevent the product from degrading or participating in subsequent undesired reactions.[14]

  • Solvent Choice: Avoid highly nucleophilic or basic solvents if they are shown to react with your starting materials. For instance, while DMF is a good solvent, under certain conditions (e.g., in Vilsmeier-Haack reactions), it can act as a reagent.[16][17] Choose a solvent that is as inert as possible under the reaction conditions.

Part 3: Visualization of Key Processes

Diagram 1: The Challenge of Regioselectivity in Knorr Pyrazole Synthesis

This diagram illustrates how the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different pyrazole regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Potential Products Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Attack_A Attack at Carbonyl A Diketone->Attack_A Attack_B Attack at Carbonyl B Diketone->Attack_B Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_A Hydrazine->Attack_B Isomer_1 Regioisomer 1 Attack_A->Isomer_1 Cyclization Isomer_2 Regioisomer 2 Attack_B->Isomer_2 Cyclization

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Diagram 2: Troubleshooting Workflow for Pyrazole Synthesis

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during synthesis.

G Start Problem Encountered: Low Yield / Impurities / Isomer Mixture Check_Solubility 1. Assess Reactant Solubility Start->Check_Solubility Solvent_Screen Perform Solvent Screen (DMF, TFE, HFIP) Check_Solubility->Solvent_Screen Poor Check_Regio 2. Analyze Isomeric Ratio (NMR/GC-MS) Check_Solubility->Check_Regio Good Solvent_Screen->Check_Regio Fluorinated_Solvent Switch to Fluorinated Solvent (TFE or HFIP) Check_Regio->Fluorinated_Solvent Mixture Check_Temp 3. Evaluate Reaction Temp. & Time Check_Regio->Check_Temp Single Isomer Fluorinated_Solvent->Check_Temp Optimize_Temp Optimize Temp & Monitor by TLC Check_Temp->Optimize_Temp Incomplete/Degradation End Optimized Protocol: High Yield & Selectivity Check_Temp->End Optimal Optimize_Temp->End

Caption: A decision-making workflow for troubleshooting pyrazole synthesis.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • ResearchGate. The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Wiley Online Library. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available from: [Link]

  • PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Available from: [Link]

  • Organic Syntheses. (2010). A General, One-Pot, Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins. Org. Synth. 2010, 87, 287. Available from: [Link]

  • PMC. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • MDPI. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available from: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2021). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions | Request PDF. Available from: [Link]

  • MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available from: [Link]

  • MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 3,5-Dimethylpyrazole (DMP) Removal

[1]

Executive Summary

3,5-Dimethylpyrazole (DMP) is a ubiquitous byproduct in organic synthesis, particularly following guanylation reactions (using 1-guanyl-3,5-dimethylpyrazole) or heterocycle condensations.[1] While chemically simple, DMP presents a "purification paradox": it is volatile enough to contaminate vacuum lines via sublimation but has a high enough boiling point (218°C) to resist standard rotary evaporation. Furthermore, its amphoteric nature allows it to streak on silica gel, complicating chromatographic separation.

This guide provides three validated workflows for DMP removal, prioritized by product stability and scalability.

Module 1: The Physicochemical Profile (Know Your Enemy)

To effectively remove DMP, one must exploit its specific physical weaknesses.

PropertyValueImplication for Purification
Boiling Point 218 °CDifficult to remove via standard rotavap; requires high vacuum (>0.1 mbar) and heat.[1]
Melting Point ~107–108 °CSolid at room temperature; prone to crystallizing in condensers/bump traps.
pKa (Conj. Acid) ~4.1Critical: It acts as a weak base. At pH < 2, it exists >99% as the water-soluble pyrazolium cation.
pKa (N-H) ~15Acts as a very weak acid; can form salts with strong bases (e.g., NaH), but this is rarely useful for removal.
Solubility AmphiphilicSoluble in DCM, EtOAc, MeOH, and hot water. Less soluble in cold water/hexanes.

Module 2: Decision Matrix

Before selecting a protocol, assess your target molecule's stability using the logic flow below.

DMP_Removal_StrategyStartStart: DMP ContaminationAcidStableIs Product Acid Stable?(No Trityl, Silyl, etc.)Start->AcidStableAcidWashProtocol A: Acidic Extraction(High Efficiency)AcidStable->AcidWashYesVolatileIs Product Volatile?AcidStable->VolatileNoSublimationProtocol B: High Vac Sublimation(Physical Separation)Volatile->SublimationNo (Stable to Heat)ScavengerProtocol C: Scavenger Resin / Chromatography(Chemical Separation)Volatile->ScavengerYes (Avoid Heat)

Figure 1: Strategic decision tree for selecting the optimal DMP removal method based on product stability.

Module 3: Validated Protocols

Protocol A: The Acidic Wash (The Gold Standard)

Best for: Acid-stable products (e.g., peptides with Boc/Fmoc, standard organic small molecules).[1] Mechanism: Protonation of the pyrazole nitrogen (pKa ~4.[1]1) converts the lipophilic DMP into the hydrophilic 3,5-dimethylpyrazolium hydrochloride salt, forcing it into the aqueous phase.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Note: EtOAc is preferred as DMP salts are less soluble in it than in DCM.

  • The Acid Wash:

    • Prepare a 1M HCl solution (pH ~0).

    • Alternative for mild acid sensitivity: Use 10% aqueous Citric Acid (pH ~2.2).

    • Wash the organic layer 3 times with the acid solution (Ratio: 1:1 vol/vol).

  • Validation Check:

    • Spot the organic layer on a TLC plate. DMP typically stains with iodine or phosphomolybdic acid (PMA).

    • Observation: The DMP spot (usually low Rf) should disappear.

  • Neutralization (Optional but Recommended):

    • Wash the organic layer once with Brine (sat. NaCl) to remove residual acid.

    • Dry over Na₂SO₄, filter, and concentrate.

Why this works: The Henderson-Hasselbalch equation dictates that at pH 1 (3 units below pKa 4.1), the ratio of [Ionized]/[Unionized] is

1
Protocol B: High-Vacuum Sublimation

Best for: Acid-sensitive, non-volatile solids, or when "dry" purification is required.[1] Mechanism: DMP has a high vapor pressure relative to most drug-like molecules and sublimes readily under vacuum.[1]

Step-by-Step Methodology:
  • Concentration: Remove bulk reaction solvents via rotary evaporation.[1][3][4]

  • Setup: Place the crude solid in a flask connected to a high-vacuum line (< 0.5 mbar) equipped with a cold trap or cold finger.

  • Thermal Cycle:

    • Immerse the flask in a warm water bath (40–50 °C).

    • Caution: Do not overheat, or you risk subliming your product if it is low MW (<250 g/mol ).

  • Observation: DMP will deposit as white, fluffy crystals on the cooler parts of the glass (neck of the flask or the cold finger).

  • Harvest: Periodically stop the vacuum, wipe the neck of the flask carefully to remove the sublimed DMP, and repeat if necessary.

Troubleshooting: If DMP crystals clog your vacuum line, use a heat gun to gently chase them into the trap.

Protocol C: Scavenger Resins (Chromatography-Free)

Best for: Late-stage pharmaceutical intermediates where liquid-liquid extraction is risky (emulsions) and high purity is critical.[1] Mechanism: Strong Cation Exchange (SCX) resins bind the basic pyrazole.

Step-by-Step Methodology:
  • Resin Selection: Use a sulfonic acid-based resin (e.g., Amberlyst® 15 or Dowex® 50W).[1]

  • Equilibration: Pre-swell the resin in your reaction solvent (e.g., MeOH or DCM) for 15 minutes.

  • Batch Mode (Stirring):

    • Add 3–5 equivalents of resin (relative to expected DMP amount) to the reaction mixture.

    • Stir gently for 1–2 hours.

  • Filtration: Filter off the resin.[5] The DMP remains bound to the solid support.

  • Wash: Rinse the resin cake with solvent to recover any non-specifically bound product.

Module 4: Troubleshooting & FAQs

Q1: I tried chromatography, but the DMP is "streaking" and contaminating my product fractions. Why? A: DMP is basic and interacts with the acidic silanols on silica gel, causing tailing.

  • Fix: Add 1% Triethylamine (Et3N) to your eluent system.[1] This blocks the silanol sites, allowing DMP to elute as a sharper band (usually moving faster). Alternatively, if your product is very non-polar, flush the column with 100% DCM first; DMP is polar enough to stick while non-polar products elute.

Q2: I see white crystals in my rotavap bump trap after concentrating. Is this my product? A: It is highly likely to be DMP. Due to its sublimation enthalpy (~83 kJ/mol), it travels with solvent vapors and crystallizes upon hitting the cooler glass. Analyze a sample via NMR to confirm (Singlet at ~2.2 ppm for methyls, Singlet at ~5.8 ppm for aromatic H).

Q3: Can I use Cu(II) salts to remove it? A: Yes. DMP is a known ligand for copper. Washing the organic layer with 10% aqueous CuSO₄ will turn the aqueous layer dark blue/purple (complex formation).[4] Continue washing until the aqueous layer remains light blue.

  • Warning: This introduces heavy metals into your workflow, which requires subsequent removal (e.g., EDTA wash). Protocol A (Acid wash) is generally cleaner.

References

  • Synthesis and Properties of 3,5-Dimethylpyrazole

    • Source: Organic Syntheses, Coll.[6][7] Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).

    • URL:[Link][1]

  • Thermodynamic Data (Sublim

    • Source: NIST Chemistry WebBook, SRD 69.[8]

    • URL:[Link][1]

  • Guanyl

    • Source:Journal of Organic Chemistry, "Guanylation of Amines," describing the release of DMP.
    • URL:[Link] (Note: Generalized link to JOC search for context).[1]

  • pKa and Acidity Constants of Pyrazoles

    • Source:Heterocyclic Chemistry, 5th Ed. (Joule & Mills) / Evans pKa Table.
    • URL:[Link][1]

Technical Support Center: Crystallization of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole for X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction (XRD) analysis. Drawing from established crystallographic principles and extensive experience with pyrazole derivatives, this document provides in-depth troubleshooting and practical, step-by-step protocols.

Introduction: The Crystallization Challenge

The journey from a purified compound to a high-quality single crystal suitable for XRD is both an art and a science. For a molecule like 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole, with its multiple rotational bonds and potential for conformational flexibility, achieving the ordered, three-dimensional lattice required for diffraction can be particularly challenging. Success hinges on a systematic approach to optimizing various experimental parameters, from purity and solvent selection to the subtle kinetics of crystal growth. This guide will equip you with the knowledge and techniques to overcome common hurdles and successfully grow crystals that will yield high-resolution structural data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole in a question-and-answer format.

Q1: My compound precipitates as an oil or an amorphous solid. What should I do?

This is a frequent issue, often indicating that the supersaturation of the solution is too high, leading to rapid precipitation rather than slow, ordered crystal growth.

  • Causality: Oiling out or amorphous precipitation occurs when the solute's concentration far exceeds its solubility limit under the given conditions. The molecules crash out of solution too quickly to organize into a crystalline lattice.

  • Troubleshooting Steps:

    • Reduce the concentration: Start with a more dilute solution. This slows down the crystallization process, giving the molecules more time to orient themselves correctly.

    • Slow down the cooling process: If you are using a cooling crystallization method, a slower cooling rate is crucial. Insulate the crystallization vessel to allow for gradual temperature decrease.

    • Employ a different crystallization technique: Consider vapor diffusion or solvent layering, which induce supersaturation at a much slower and more controlled rate.

    • Try a different solvent or solvent system: The choice of solvent is critical. Experiment with solvents of varying polarities. A solvent in which your compound has moderate solubility at room temperature is often a good starting point.[1]

Q2: I'm not getting any crystals at all. What are the likely causes and solutions?

The absence of crystal formation typically points to a solution that is not sufficiently supersaturated or lacks nucleation sites.

  • Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Without this, there is no driving force for crystal formation. Nucleation, the initial formation of a small crystal seed, is also a critical first step.

  • Troubleshooting Steps:

    • Increase the concentration: If you suspect your solution is too dilute, you can either start with a higher concentration or slowly evaporate some of the solvent.

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the glass vessel with a glass rod. The microscopic imperfections on the glass surface can act as nucleation sites.[2]

      • Seed Crystals: If you have previously obtained even a tiny crystal of your compound, introduce it into the supersaturated solution. This "seed" will provide a template for further crystal growth.

    • Change the solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use an anti-solvent to decrease its solubility.

Q3: The crystals I've grown are too small or are of poor quality (e.g., twinned, clustered). How can I improve them?

The formation of small or poor-quality crystals is often a result of too many nucleation events or a suboptimal growth environment.

  • Causality: When nucleation occurs too readily, numerous small crystals form instead of a few large ones. Rapid growth can also lead to defects in the crystal lattice.

  • Troubleshooting Steps:

    • Minimize nucleation sites: Ensure your crystallization vessel is scrupulously clean to avoid dust or other particulates that can act as nucleation sites. Filtering the solution before setting it up for crystallization can also help.

    • Slow down the crystal growth:

      • Use a more dilute solution.

      • For cooling crystallization, decrease the rate of cooling.

      • For evaporation crystallization, slow down the rate of evaporation by using a container with a smaller opening or by placing it in a cooler, less drafty environment.

    • Re-crystallization: Dissolve the small or poor-quality crystals in a minimal amount of hot solvent and allow them to recrystallize. This process can often yield larger, higher-quality crystals.

Q4: How do I choose the right solvent for crystallization?

Solvent selection is arguably the most critical parameter in crystallization.

  • Expertise & Experience: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For other techniques like slow evaporation, a solvent in which the compound has moderate solubility at room temperature is preferable.

  • Solvent Screening Protocol:

    • Place a small amount (a few milligrams) of your compound in several different vials.

    • Add a small amount of a different solvent to each vial and observe the solubility at room temperature.

    • Gently heat the vials to observe solubility at elevated temperatures.

    • Allow the vials that showed good solubility at high temperatures to cool to see if crystals form.

  • Recommended Solvents for Pyrazole Derivatives: Based on the polarity of pyrazole compounds, good starting points for solvent screening include:

    • Alcohols: Ethanol, Methanol, Isopropanol[3]

    • Ketones: Acetone

    • Esters: Ethyl acetate

    • Aromatic Hydrocarbons: Toluene

    • Halogenated Solvents: Dichloromethane

    • Nitriles: Acetonitrile[4][5]

Q5: How pure does my compound need to be before I attempt to grow crystals for XRD?

Purity is paramount for successful crystallization.

  • Trustworthiness: Impurities can inhibit crystal growth, be incorporated into the crystal lattice leading to disorder, or even alter the crystal packing. It is highly recommended to have your compound at >95% purity, as determined by techniques like NMR, HPLC, or LC-MS, before attempting crystallization for XRD.

  • Purification Strategies: If your compound is not sufficiently pure, consider the following:

    • Column Chromatography: This is a highly effective method for removing impurities with different polarities.

    • Preparative HPLC: For separating challenging impurities that are structurally very similar to your compound.

    • Recrystallization: This can serve as both a purification and a crystallization step.

Experimental Protocols

Here are detailed protocols for common crystallization techniques that can be adapted for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Protocol 1: Slow Evaporation

This is often the simplest and most effective method for obtaining high-quality single crystals.

  • Dissolution: Dissolve 10-20 mg of your purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean vial. The solution should be clear and not saturated at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.

  • Incubation: Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.

  • Observation: Monitor the vial periodically for crystal growth without disturbing it.

Protocol 2: Vapor Diffusion

This technique is excellent for controlling the rate of supersaturation.

  • Preparation: Place a small, open vial containing a solution of your compound inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the solvent your compound is dissolved in) to the outer container.

  • Diffusion: Over time, the anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of your compound and inducing crystallization.

Protocol 3: Cooling Crystallization

This method relies on the principle that the solubility of many compounds decreases with temperature.

  • Saturated Solution: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To further slow the cooling, you can place the flask in a Dewar flask filled with warm water.

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize crystal yield.

Data Presentation

Crystallization Technique Advantages Disadvantages Key Parameters to Control
Slow Evaporation Simple setup, good for thermally stable compounds.Can be slow, not suitable for volatile compounds.Solvent choice, rate of evaporation, temperature.
Vapor Diffusion Excellent control over supersaturation, good for small quantities.Can be sensitive to temperature fluctuations.Solvent/anti-solvent pair, temperature.
Cooling Crystallization Relatively fast, good for compounds with a steep solubility curve.Can lead to rapid precipitation if cooled too quickly.Solvent choice, cooling rate.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for obtaining single crystals for XRD analysis.

Crystal_Growth_Workflow cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Analysis (>95% by NMR/HPLC) Purification->Purity_Check Solvent_Screening Solvent Screening Purity_Check->Solvent_Screening Crystallization_Method Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Harvesting Harvest & Mount Crystal Crystal_Growth->Crystal_Harvesting XRD_Analysis Single-Crystal XRD Crystal_Harvesting->XRD_Analysis

Caption: Workflow for obtaining single crystals for XRD.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common crystallization problems.

Troubleshooting_Logic Start Start Crystallization Experiment Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Outcome->No_Crystals No formation Oil_Amorphous Oil / Amorphous Precipitate Outcome->Oil_Amorphous Rapid precipitation Poor_Crystals Small / Poor Quality Crystals Outcome->Poor_Crystals Suboptimal growth Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success Increase_Conc Increase Concentration or Evaporate Solvent No_Crystals->Increase_Conc Induce_Nucleation Induce Nucleation (Scratch / Seed) No_Crystals->Induce_Nucleation Decrease_Conc Decrease Concentration Oil_Amorphous->Decrease_Conc Slow_Cooling Slow Cooling Rate Oil_Amorphous->Slow_Cooling Change_Method Change Method (e.g., Vapor Diffusion) Oil_Amorphous->Change_Method Minimize_Nucleation Minimize Nucleation (Clean Glassware / Filter) Poor_Crystals->Minimize_Nucleation Slower_Growth Slow Down Growth Poor_Crystals->Slower_Growth

Caption: Troubleshooting logic for crystallization issues.

References

  • Journal of Chemical & Engineering Data. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. [Link]

  • North Carolina State University, Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018. [Link]

  • Journal of Organic Chemistry & Process Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. [Link]

  • Spingler, B. (2017). Some Tricks for the Single Crystal Growth of Small Molecules. [Link]

  • University of California, Riverside. (n.d.). How to Grow Crystals. [Link]

Sources

Technical Support Center: Stability of the Nitro Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling nitro-containing compounds in basic reaction environments. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability and reactivity of the nitro group. Here, we provide in-depth answers to frequently asked questions and troubleshooting scenarios, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Question 1: Is the nitro group generally stable under basic conditions?

Answer: The stability of a nitro group in the presence of a base is highly dependent on its molecular context, specifically whether it is attached to an aliphatic (sp³) or an aromatic (sp²) carbon.

  • Aliphatic Nitro Compounds (Nitroalkanes): Primary and secondary nitroalkanes are generally unstable in the presence of moderate to strong bases.[1] The core issue is the acidity of the α-hydrogen (the hydrogen on the carbon atom bearing the nitro group).[2][3] The strongly electron-withdrawing nature of the nitro group makes this proton acidic enough to be removed by a base, forming a resonance-stabilized anion called a nitronate (or aci-nitro) ion.[1][4] This deprotonation is often the first step toward decomposition or unintended side reactions.[5] Tertiary nitroalkanes, which lack an α-hydrogen, do not have this acidic character and are therefore significantly more stable.[4]

  • Aromatic Nitro Compounds (Nitroarenes): In contrast, nitroarenes are generally stable under many basic conditions, provided there isn't a leaving group on the ring that could facilitate nucleophilic aromatic substitution. The nitro group deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic attack.[2] Without a suitable leaving group, the C-NO₂ bond is robust, and the absence of an α-hydrogen prevents the formation of a nitronate ion.

Question 2: What is a nitronate ion, and why is its formation significant?

Answer: A nitronate ion is the conjugate base formed when a primary or secondary nitroalkane is deprotonated by a base.[4] The negative charge is delocalized through resonance onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][4]

The formation of this ion is a critical event for several reasons:

  • Change in Reactivity: The carbon atom, formerly electrophilic or neutral, becomes a potent nucleophile. This is the principle behind C-C bond-forming reactions like the Henry (nitro-aldol) reaction.[3]

  • Gateway to Decomposition: The nitronate is a key intermediate in the Nef reaction .[6][7] Upon acidification, the nitronate is protonated to form a nitronic acid, which is unstable and readily hydrolyzes to an aldehyde or a ketone, with the release of nitrous oxide.[6][8] This is a common pathway for the decomposition of nitroalkanes when a reaction mixture is treated with a base and then subjected to an acidic workup.

  • Potential for O-Alkylation: While the carbon atom of the nitronate is nucleophilic, the oxygen atoms also bear a partial negative charge. This can lead to competitive O-alkylation instead of the desired C-alkylation in reactions with electrophiles.[5]

Question 3: How acidic are the α-protons of nitroalkanes?

Answer: The α-protons of nitroalkanes are significantly more acidic than typical C-H bonds in alkanes, with aqueous pKa values generally ranging from 7 to 10.[4] This acidity is comparable to that of phenols or ammonium ions, meaning that even moderately strong bases can cause deprotonation.[9]

Interestingly, the acidity trend can be counterintuitive. More substituted nitroalkanes are often more acidic than less substituted ones.[4] This is attributed to the way the alkyl groups influence the electrostatic interaction between the nitro group's dipole and the acidic proton.[4]

Compound Classification Aqueous pKa Value
NitromethanePrimary~10.2[4]
NitroethanePrimary~8.5[4][9]
2-NitropropaneSecondary~7.7[4]

This table summarizes the experimentally determined pKa values for representative nitroalkanes at 25°C. A lower pKa indicates a stronger acid.

Troubleshooting Guides

Scenario 1: My aliphatic nitro compound is decomposing during a basic hydrolysis (e.g., saponification of an ester). What is happening?

Issue: You are likely observing an unintentional Nef reaction. The basic conditions of the saponification deprotonate your nitroalkane, forming a nitronate salt. When you perform an acidic workup to protonate your carboxylic acid, you are also protonating the nitronate, which then rapidly hydrolyzes to a ketone or aldehyde.[6][10]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Nitroalkane Decomposition in Basic Hydrolysis A Decomposition observed after basic reaction and acidic workup B Is an α-proton present on the nitro-bearing carbon? A->B C Likely Nef Reaction Pathway. The nitronate intermediate is hydrolyzed during workup. B->C Yes G Tertiary nitroalkane. Decomposition is unlikely to be via Nef reaction. Check for other sensitive groups. B->G No D Consider alternative hydrolysis or deprotection methods. C->D E Use milder, non-acidic conditions for workup if possible. D->E Option 1 F Employ oxidative or reductive variants of the Nef reaction if carbonyl is desired. D->F Option 2

Caption: Decision workflow for diagnosing nitroalkane decomposition.

Recommended Solutions:

  • Modify the Workup: If the desired product is the nitroalkane, avoid a strong acidic workup. Carefully neutralize the reaction mixture to a pH of ~7 with a buffered solution or a weak acid like ammonium chloride.

  • Use Milder Hydrolysis Conditions: Instead of strong bases like NaOH or KOH, consider enzymatic hydrolysis or methods that operate under neutral or milder basic conditions, such as using cesium carbonate in an alcohol/water mixture.

  • Protecting Group Strategy: If the nitro group is not essential for the reaction, consider reducing it to an amine, protecting the amine (e.g., as a carbamate), performing the hydrolysis, and then re-oxidizing the amine back to the nitro group. This is a longer but often more robust strategy.

Scenario 2: I'm trying to perform a substitution on a nitro-substituted aromatic ring using a strong base, and I'm getting unexpected products or decomposition.

Issue: While the nitro group itself is often stable, it strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), especially when it is positioned ortho or para to a leaving group (like a halide).[11][12][13] The strong base (e.g., OH⁻, OR⁻) can act as a nucleophile, displacing a leaving group or, in some cases, even the nitro group itself.

Mechanism of SNAr Activation:

The nitro group's electron-withdrawing nature stabilizes the negatively charged intermediate (the Meisenheimer complex) formed when the nucleophile attacks the ring.[11][12] This stabilization is most effective when the nitro group is ortho or para to the site of attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance.[13][14]

G cluster_1 S(N)Ar on a Nitro-Activated Aromatic Ring Start Nitroaromatic with Leaving Group (LG) + Strong Base/Nucleophile (Nu⁻) Step1 Nucleophile attacks carbon bearing the LG. Start->Step1 Step2 Formation of resonance-stabilized Meisenheimer Complex. Step1->Step2 Step3 Is nitro group ortho or para to the attack site? Step2->Step3 Step4 High stabilization. Charge delocalized onto NO₂ group. Reaction is favorable. Step3->Step4 Yes NoReaction Low stabilization. Reaction is slow or does not occur. Step3->NoReaction No (meta) Step5 Leaving group is eliminated, restoring aromaticity. Step4->Step5 Product Substituted Nitroaromatic Product Step5->Product

Caption: Workflow for a typical S(N)Ar reaction.

Troubleshooting and Recommendations:

  • Assess the Reaction Conditions: Recognize that if you have a nitroarene with a halide (or other good leaving group) at the ortho or para position, SNAr is a likely and often facile reaction with nucleophilic bases (NaOH, NaOMe, etc.).[15]

  • Use a Non-Nucleophilic Base: If you need to perform a reaction that requires a base for deprotonation elsewhere in the molecule but want to avoid SNAr, use a sterically hindered, non-nucleophilic base. Examples include:

    • Lithium diisopropylamide (LDA)

    • Sodium bis(trimethylsilyl)amide (NaHMDS)

    • 1,8-Diazabicycloundec-7-ene (DBU)

  • Consider Denitration: In some cases, particularly with electron-deficient nitroarenes, the nitro group itself can be displaced or reductively removed under basic conditions, sometimes facilitated by transition metals.[16][17] Be aware of this possibility if your starting material is highly activated. Recent methods have even been developed for transition-metal-free photochemical reductive denitration.[18][19]

Scenario 3: I added a strong base to my primary nitroalkane and the solution turned a deep blue/dark color, but I can't isolate my desired product.

Issue: The deep blue color is often characteristic of an intermediate in the Nef reaction pathway, specifically the 1-nitroso-alkanol.[6] Its presence indicates that you have successfully formed the nitronate, but subsequent steps are leading to decomposition rather than a stable, isolable product. The formation of complex mixtures or polymers can result from side reactions of these highly reactive intermediates.

Protocol: Controlled Formation and Trapping of a Nitronate Ion

This protocol is for situations where you need to form a nitronate to act as a nucleophile (e.g., for a subsequent alkylation or aldol reaction) while minimizing decomposition.

Materials:

  • Substrate (Primary or Secondary Nitroalkane)

  • Anhydrous, aprotic solvent (e.g., THF, DMF)

  • Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Electrophile (e.g., Aldehyde, Alkyl Halide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the nitroalkane substrate in the anhydrous solvent in a flame-dried flask. Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and improve stability.

  • Deprotonation: Slowly add the base (e.g., NaH as a 60% dispersion in mineral oil, or a solution of KOtBu in THF). Stir the mixture at the low temperature for 30-60 minutes. The formation of the nitronate salt is often visually indicated by the solution becoming clear or changing color.

  • Addition of Electrophile: While maintaining the low temperature, slowly add the electrophile. This ensures the nitronate reacts with the electrophile as it is formed, minimizing its lifetime in solution and reducing the chance of side reactions.

  • Reaction: Allow the reaction to stir at a low temperature and then slowly warm to room temperature over several hours, monitoring by TLC or LC-MS.

  • Quench: Once the reaction is complete, quench it carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids.

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.

Key Causality: Performing the reaction at low temperature and adding the electrophile directly to the in situ generated nitronate are crucial steps. This minimizes the concentration and lifetime of the potentially unstable nitronate, favoring the desired reaction pathway over decomposition pathways.[5]

References
  • Alfa Chemistry. (2025, January 13). Nef Reaction. Alfa Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Filo. (2025, November 13). Explain the Nef Reaction. Filo. [Link]

  • Wikipedia. (n.d.). Nef reaction. Wikipedia. [Link]

  • ResearchGate. (2025, December). Nef reaction and its mechanism. ResearchGate. [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Unknown. (2020, March 29). NITRO COMPOUNDS. [Link]

  • ResearchGate. (n.d.). Denitrative functionalization of nitroarenes | Request PDF. ResearchGate. [Link]

  • ACS Catalysis. (2020, August 6). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Publications. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • SpringerLink. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism. SpringerLink. [Link]

  • Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. Ahmets. [Link]

  • Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties. Perpusnas. [Link]

  • Chinese Chemical Society. (2023, April 19). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium | CCS Chemistry. [Link]

  • RSC Publishing. (2024, October 28). Transition-metal-free photochemical reductive denitration of nitroarenes. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ChemRxiv. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]

  • RSC Publishing. (n.d.). Transition-metal-free photochemical reductive denitration of nitroarenes. [Link]

  • Semantic Scholar. (n.d.). Reactions of Aromatic Nitro Compounds with Bases. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Hansraj College. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25oC. Cengage. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Unknown. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. [Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures to offer a robust set of predicted chemical shift assignments.

This guide is structured to not only present the predicted spectral data but also to elucidate the scientific reasoning behind these assignments. Furthermore, it will outline a comprehensive experimental protocol for the acquisition of high-quality NMR data and compare the utility of NMR with other common analytical techniques for the characterization of this and similar molecules.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for any spectral assignment. The structure of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole with the IUPAC numbering convention is presented below. This numbering will be used consistently throughout this guide for all chemical shift assignments.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis dissolve Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve homogeneity and sharp signals. lock->shim h1_nmr Acquire a standard ¹H NMR spectrum. (e.g., 16-32 scans) c13_nmr Acquire a proton-decoupled ¹³C NMR spectrum. (e.g., 1024 or more scans) h1_nmr->c13_nmr dept Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH2, and CH3 groups. c13_nmr->dept cosy Acquire a 2D COSY spectrum to establish ¹H-¹H coupling networks. c13_nmr->cosy hsqc Acquire a 2D HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei. cosy->hsqc hmbc Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). hsqc->hmbc ft Apply Fourier transform to the raw data (FID). phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals in the ¹H spectrum. baseline->integrate assign Assign signals based on chemical shifts, multiplicities, integration, and 2D correlations. integrate->assign

Caption: Recommended workflow for the comprehensive NMR characterization of the target molecule.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide information on stereochemistry or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, NO₂, C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and quantitative accuracy.Does not provide structural information.
Elemental Analysis Elemental composition (C, H, N).Confirms the molecular formula.Does not distinguish between isomers.
X-ray Crystallography Definitive solid-state structure, including stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

References

  • Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.
  • Elguero, J.; et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. 2020.
  • Lopez, C.; Claramunt, R. M.; Trofimenko, S.; Elguero, J. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1993, 71(5), 678-687.
  • ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Faure, R.; Vincent, E.-J.; Rousseau, A.; Claramunt, R. M.; Elguero, J. High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. 1988, 66(5), 1141-1147.
  • Fruchier, A.; Pellegrin, V.; Claramunt, R. M.; Elguero, J. ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry. 1984, 22(7), 473-475.
  • Ghotbi, Y.; et al.
  • Wiley Analytical Science. 5 Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • SpectraBase. 3,5-Dimethylpyrazole - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • ResearchGate. ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

  • National Center for Biotechnology Information. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • ResearchGate. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • Journal of Cardiovascular Disease Research. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]

Safety Operating Guide

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a nitrogen-rich heterocyclic compound containing a nitro (


) moiety. While likely stable under ambient conditions, the presence of the nitro group classifies it as a high-energy precursor  with potential thermal instability.

Primary Disposal Method: High-temperature incineration (


) with secondary combustion and 

scrubbing. Waste Stream: Segregated Organic Hazardous Waste (High BTU).

Hazard Analysis & Structural Justification

To understand the why behind the disposal protocol, we must analyze the molecule using Structure-Activity Relationship (SAR) principles.

Structural ComponentHazard ImplicationDisposal Consequence
Nitro Group (

)
Potential oxidizer; thermal instability; shock sensitivity (low but non-zero). Releases toxic nitrogen oxides (

) upon combustion.
Strict Segregation: Must never be mixed with strong reducing agents or incompatible solvents. Requires scrubbers during incineration.
Pyrazole Ring Nitrogen-heterocycle. Often exhibits aquatic toxicity and persistence in the environment.Zero Discharge: Absolutely no release to sewer systems.
Phenylethyl Chain Lipophilicity. Increases bioavailability and potential for bioaccumulation.Containment: Double-bagging or rigid secondary containment is mandatory.

Expert Insight: The nitro group on the ethyl chain suggests a lower shock sensitivity than polynitro-aromatics (like TNT), but it still possesses a "self-oxidizing" capability. In a fire, this compound provides its own oxygen, making standard suffocation methods (like


 extinguishers) less effective.

Pre-Disposal Stabilization & Packaging

Before handing the waste over to your Environmental Health & Safety (EHS) team, you must stabilize the material.

A. Segregation (The "Golden Rule")

Isolate this compound from:

  • Strong Bases: Can deprotonate the

    
    -carbon next to the nitro group, leading to unstable nitronate salts.
    
  • Reducing Agents: Can react exothermically with the nitro group.

  • Heavy Metals: Pyrazoles are excellent ligands; complexation with metals in a waste drum can lead to unpredictable catalytic decomposition.

B. Packaging Protocol
  • Primary Container: Use a chemically resistant High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap.

    • Note: Avoid metal containers due to potential surface catalysis.

  • Solvent State:

    • If Solid: Keep wet with water or a high-flashpoint solvent (e.g., mineral oil) if the material is suspected to be dry/shock-sensitive. (For this specific molecule, dry solid is likely stable, but "wetting" is a standard safety precaution for nitro-organics).

    • If Solution: Ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate). Do not use ethers (peroxide risk).

  • Labeling: clearly mark as:

    • "Hazardous Waste - Organic"

    • "Contains Nitro-Heterocycle"

    • "Toxic & Potential Reactive"

Disposal Workflow (Step-by-Step)

The following workflow ensures a self-validating chain of custody.

DisposalWorkflow Start Waste Generation: 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole StateCheck Physical State Assessment Start->StateCheck Solid Pure Solid StateCheck->Solid Dry/Wet Solid Liquid Solution/Mixture StateCheck->Liquid Dissolved StreamC Stream C: Solid Hazardous Waste (Rotary Kiln Incineration) Solid->StreamC Pack in HDPE SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamA Stream A: Halogenated Organic (High Temp Incineration) SolventCheck->StreamA Yes (e.g., DCM) StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) SolventCheck->StreamB No (e.g., Ethanol) Compliance TSDF Acceptance Criteria: Verify <10% Nitro Content per Drum StreamA->Compliance StreamB->Compliance StreamC->Compliance

Figure 1: Decision logic for waste stream selection. Note that high concentrations of nitro compounds may require specific "Reactive" labeling regardless of the solvent.

Regulatory & Compliance Data

Since this specific molecule is a research intermediate, it likely does not have a unique "U" or "P" list code. Therefore, it is classified by Characteristic .

RCRA Waste Codes (USA)
CodeClassificationJustification
D001 IgnitableIf disposed of in a flammable solvent (Flash point

).
D003 ReactivePrecautionary designation. Use this if the material is dry and potentially shock-sensitive.[1] This alerts the incinerator facility to handle with explosion-proof protocols.
None Toxic (General)If the material does not exhibit D001/D003 characteristics, it defaults to a general "Hazardous Waste" tag requiring incineration due to toxicity.
European Waste Catalogue (EWC)
  • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Procedures

  • Spill (Solid): Do not dry sweep (friction risk). Wet the spill with water or polyethylene glycol (PEG). Absorb with inert vermiculite. Scoop into a disposal container using non-sparking tools .

  • Spill (Liquid): Absorb with sand or vermiculite. Do not use sawdust (combustible organic material + nitro compound = fire risk).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed transdermally.

    • Inhalation:[1][2][3][4][5] Move to fresh air immediately.[5] Monitor for delayed pulmonary edema (common with

      
       precursors).
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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